molecular formula C5H10N2O B7777113 Pyrrolidine-2-carboxamide CAS No. 58274-20-7

Pyrrolidine-2-carboxamide

Cat. No.: B7777113
CAS No.: 58274-20-7
M. Wt: 114.15 g/mol
InChI Key: VLJNHYLEOZPXFW-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) Ring System in Biologically Active Molecules

The significance of the pyrrolidine ring system in medicinal chemistry is multifaceted. researchgate.nettandfonline.com As a saturated heterocyclic scaffold, it offers a three-dimensional structure that is advantageous for exploring pharmacophore space, a concept crucial for the successful clinical development of new drugs. nih.gov This non-planar structure, characterized by a phenomenon known as "pseudorotation," allows for a greater diversity of molecular shapes compared to flat aromatic rings. researchgate.netnih.gov

Key attributes of the pyrrolidine ring system include:

Stereochemistry: The presence of chiral centers in the pyrrolidine ring contributes significantly to the stereochemistry of a molecule. researchgate.netnih.gov This is critical as different stereoisomers can exhibit vastly different biological activities and binding affinities to target proteins. researchgate.netnih.gov

Physicochemical Properties: The pyrrolidine moiety can influence a molecule's hydrophilicity, basicity, and structural rigidity. tandfonline.com These properties are instrumental in optimizing a drug's pharmacokinetic profile, including its bioavailability, metabolic stability, and oral absorption. tandfonline.com

Synthetic Versatility: The pyrrolidine ring is amenable to various chemical modifications, allowing for the introduction of diverse substituents. tandfonline.comfrontiersin.org This flexibility enables medicinal chemists to fine-tune the biological activity and target selectivity of pyrrolidine-based compounds. tandfonline.com

The pyrrolidine scaffold is a common feature in a wide array of natural products, particularly alkaloids isolated from plants and microorganisms, which exhibit a broad spectrum of biological activities. nih.govfrontiersin.org

Overview of Pyrrolidine-2-carboxamide (B126068) Derivatives in Drug Discovery

This compound and its derivatives represent a promising class of compounds in the field of drug discovery. nih.govmdpi.com The carboxamide group attached to the second position of the pyrrolidine ring provides an additional point for molecular interactions and modifications, further enhancing the therapeutic potential of this scaffold.

Researchers have synthesized and evaluated numerous this compound derivatives for a variety of therapeutic applications. For instance, certain derivatives have been investigated as potent inhibitors of enzymes such as epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2), which are implicated in cancer progression. nih.gov One study reported a novel series of pyrrolidine-carboxamide derivatives, with compound 7g emerging as a particularly potent antiproliferative agent against several cancer cell lines. nih.gov

Furthermore, derivatives of this compound have been designed as ligands for melanocortin-4 receptors, which are involved in regulating energy homeostasis. nih.gov Stereochemistry plays a crucial role in the activity of these compounds, with the (2R,3R)-pyrrolidine isomer demonstrating the most potent affinity. nih.gov The (S)-enantiomer of this compound is a widely used precursor in the synthesis of peptides and enzyme substrates.

The development of PROTACs (Proteolysis-Targeting Chimeras) has also utilized this compound derivatives. For example, VH032 Amine HCl , a derivative, has been shown to facilitate the degradation of specific proteins at nanomolar concentrations.

Historical Context of Pyrrolidine-Based Compounds in Therapeutics

The therapeutic use of compounds containing the pyrrolidine ring has a rich history. tandfonline.com Many established drugs across various therapeutic classes incorporate this versatile scaffold. tandfonline.com

Examples of marketed drugs containing a pyrrolidine moiety include:

Captopril: An angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. mdpi.comtandfonline.com

Ethosuximide: An antiepileptic medication. tandfonline.com

Clindamycin: An antibiotic. tandfonline.com

Procyclidine: An anticholinergic drug. tandfonline.com

The discovery of Protirelin (thyrotropin-releasing hormone) in 1969, a peptide hormone containing a this compound moiety, was a significant milestone. mdpi.com Synthesized by reacting (S)-pyrrolidine-2-carboxamide with another acid, Protirelin has been used in the treatment of epilepsy in children and as a diagnostic tool for thyroid diseases. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-5(8)4-2-1-3-7-4/h4,7H,1-3H2,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJNHYLEOZPXFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20973828
Record name Pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834771
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

58274-20-7
Record name Pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20973828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Pyrrolidine 2 Carboxamide and Its Derivatives

Stereoselective Synthesis Approaches

Stereoselective synthesis is crucial for producing enantiomerically pure pyrrolidine (B122466) derivatives, as the biological and catalytic activity of these molecules is highly dependent on their three-dimensional structure. These approaches often begin with readily available, optically pure starting materials or employ chiral auxiliaries to guide the stereochemical outcome of reactions.

Synthesis from L-Proline and D-Proline

The most direct and common route to enantiomerically pure pyrrolidine-2-carboxamides utilizes the naturally abundant and relatively inexpensive amino acids, L-proline and its non-natural enantiomer, D-proline. mdpi.comresearchgate.net These molecules serve as ideal starting points from the "chiral pool," providing the core pyrrolidine ring with the desired absolute stereochemistry at the C-2 position already established.

The synthesis involves the conversion of the carboxylic acid functional group of proline into a carboxamide. This transformation is typically achieved through a two-step sequence:

Activation of the Carboxylic Acid: The carboxyl group is first activated to make it more susceptible to nucleophilic attack. Common methods include conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or formation of an active ester.

Amination: The activated carboxyl group is then reacted with an ammonia (B1221849) source (for the primary amide) or a primary/secondary amine (for N-substituted amides).

A practical example is the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, where the amide is formed as a key intermediate from N-acylated L-proline. beilstein-journals.org This highlights the direct conversion of the proline carboxylic acid moiety into an amide functionality. beilstein-journals.org This fundamental approach is widely used in the synthesis of numerous prolinamide-based organocatalysts and pharmaceutical intermediates. unibo.it

Reduction of Pyrrolidine-2-carboxylic Acid

While the term "reduction" might be used colloquially, the conversion of a carboxylic acid to a carboxamide is chemically a condensation or coupling reaction, not a reduction. This process is a cornerstone for synthesizing pyrrolidine-2-carboxamide (B126068) from its parent acid, proline. The reaction involves forming a peptide bond between the carboxylic acid of proline and an amine.

To facilitate this, particularly when working with sensitive substrates or when trying to avoid harsh conditions (like those for acyl chloride formation), a wide array of peptide coupling reagents are employed. These reagents activate the carboxylic acid in situ, allowing for a direct and mild reaction with an amine.

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentFull NameActivator/AdditiveKey Features
DCC DicyclohexylcarbodiimideNoneForms a dicyclohexylurea (DCU) byproduct that is poorly soluble.
EDC / EDCI 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideHOBt, HOAtWater-soluble carbodiimide; byproduct is also water-soluble, simplifying purification.
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateDIPEA, TEAHighly efficient, fast reaction times, low racemization.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateDIPEA, TEASimilar to HATU, very effective for peptide bond formation.

This methodology is central to creating libraries of N-substituted this compound derivatives, where the properties of the final molecule can be fine-tuned by varying the amine component.

Use of Chiral Auxiliaries in Asymmetric Synthesis

Several strategies have been developed for the asymmetric synthesis of substituted pyrrolidines:

Sulfinimine Chemistry: Chiral sulfinimines can undergo diastereoselective Mannich reactions. The addition of an enolate to the sulfinimine, followed by iodocyclization, forges the pyrrolidine ring in a highly stereoselective manner. nih.gov

Phenylglycinol-Based Routes: (R)-phenylglycinol is a common chiral auxiliary used to synthesize trans-2,5-disubstituted pyrrolidines. nih.gov The auxiliary directs the addition of Grignard reagents to an in-situ formed iminium ion, controlling the stereochemistry of the newly formed C-C bond. acs.org

C-H Activation: Advanced methods may employ transient chiral auxiliaries to direct C(sp³)-H activation. For instance, an 8-aminoquinoline (B160924) (8-AQ) auxiliary can be coupled to a proline derivative to direct a palladium-catalyzed arylation at a specific C-H bond, creating complex analogs stereoselectively. nih.gov

Once the substituted, enantiomerically enriched pyrrolidine-2-carboxylic acid (or ester) is synthesized via these methods, the carboxyl group can be converted to the corresponding carboxamide using the standard coupling procedures described previously.

Modular Synthetic Strategies

Modular strategies focus on constructing the pyrrolidine ring from acyclic (non-cyclic) precursors. These methods offer high flexibility, allowing for the introduction of diverse substituents and functionalities onto the pyrrolidine core.

Intramolecular Cyclization and Mannich-Type Reactions

The formation of the five-membered pyrrolidine ring is a key step in these modular approaches. Several powerful reactions are employed to achieve this cyclization efficiently and often with high stereocontrol.

Intramolecular Aza-Michael Reactions: In this approach, a precursor molecule containing both a nucleophilic amine and a Michael acceptor (such as an α,β-unsaturated ester or thioester) is designed. whiterose.ac.uk In the presence of a catalyst, the amine attacks the double bond in an intramolecular fashion, closing the ring to form the pyrrolidine structure. The use of a chiral catalyst, such as a chiral phosphoric acid, can render this cyclization enantioselective. whiterose.ac.uk

Mannich-Type Reactions: The Mannich reaction is a three-component reaction involving an aldehyde, an amine, and a compound with an acidic proton (like a ketone). Diastereoselective Mannich reactions can be used to create a γ-amino carbonyl compound, which can then undergo a subsequent cyclization step to form the pyrrolidine ring. nih.gov

1,3-Dipolar Cycloadditions: This powerful reaction involves the cycloaddition of an azomethine ylide (the 1,3-dipole) with an alkene (the dipolarophile). This method is highly effective for the stereoselective synthesis of complex, highly substituted pyrrolidines in a single step. rsc.org

These methods generate the core pyrrolidine ring, which must then be further functionalized to yield the final this compound product.

Coupling Reactions of Amines with N-Boc Proline

A highly effective modular strategy for creating diverse libraries of N-substituted pyrrolidine-2-carboxamides involves the use of N-protected proline. The most common protecting group is the tert-butyloxycarbonyl (Boc) group, which shields the nitrogen's nucleophilicity and reactivity.

The synthesis proceeds by coupling N-Boc-proline with a wide variety of primary or secondary amines using the peptide coupling reagents detailed in section 2.1.2. This allows for the systematic variation of the substituent on the carboxamide nitrogen. After the coupling reaction is complete, the Boc protecting group can be easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA) to yield the final secondary amine in the pyrrolidine ring if desired. This approach is fundamental to the synthesis of numerous prolinamide organocatalysts, where the amide substituent plays a critical role in the catalyst's function. mdpi.com

Table 2: Summary of Synthetic Strategies

StrategyStarting Material(s)Key Reaction(s)Stereocontrol
Chiral Pool Synthesis L-Proline or D-ProlineCarboxylic acid activation, AmidationInherited from starting material
Chiral Auxiliary Acyclic precursors + Chiral auxiliaryDiastereoselective Mannich, Alkylation, CyclizationDirected by the chiral auxiliary
Intramolecular Cyclization Acyclic amino-alkenesAza-Michael Addition, 1,3-Dipolar CycloadditionChiral catalyst or substrate control
Modular Coupling N-Boc-Proline + Various aminesPeptide coupling reactionInherited from N-Boc-Proline

Functionalization of Preformed Pyrrolidine Rings

A primary strategy in the synthesis of pyrrolidine derivatives involves the modification of an existing, or preformed, pyrrolidine ring. nih.govnih.gov This approach is particularly valuable as it often starts with readily available and optically pure cyclic precursors, such as the amino acid proline or its derivative, 4-hydroxyproline. nih.gov By using these established rings as a scaffold, chemists can introduce a variety of functional groups to create complex molecules while often preserving the stereochemistry of the original chiral centers. nih.gov

Synthesis of Substituted Phenyl this compound Derivatives

A significant class of derivatives is the N-(substituted phenyl) pyrrolidine-2-carboxamides, which have been synthesized and investigated for their biological activities. rroij.comrroij.com The general synthesis for these compounds involves the formation of an amide bond between the pyrrolidine-2-carboxylic acid moiety and a substituted aniline. rroij.com

The process typically begins with the conversion of pyrrolidine-2-carboxylic acid (L-proline) into its more reactive acid chloride form, pyrrolidine-2-carbonyl chloride. rroij.com This is often achieved by reacting the starting acid's hydrochloride salt with a chlorinating agent like phosphorous pentachloride (PCl5) in a suitable solvent. rroij.com The resulting pyrrolidine-2-carbonyl chloride is then reacted directly with a variety of substituted anilines (aromatic amines) in a solvent such as acetone, typically under reflux conditions, to yield the desired N-(substituted phenyl) this compound derivatives. rroij.com Further modification, such as acetylation of the pyrrolidine nitrogen, can be carried out on these products to generate additional derivatives. rroij.com

Compound IDSubstituent on Phenyl RingReference
3a4-Chloro rroij.com
3d2,4-Dichloro rroij.com

Synthesis of Sulphonamide Pyrrolidine Carboxamide Derivatives

Carboxamides that incorporate a sulphonamide functionality represent an important area of chemical synthesis. plos.orgnih.gov A robust methodology has been developed for the synthesis of a series of novel sulphonamide pyrolidine carboxamide derivatives. This strategy is a multi-step process that combines the functionalization of a preformed pyrrolidine ring with a subsequent peptide coupling reaction. plos.org

The synthesis is initiated by reacting proline with a specific sulfonyl chloride, such as toluene (B28343) sulfonyl chloride or para-nitrophenyl (B135317) sulfonyl chloride. This step introduces the sulfonamide group onto the nitrogen of the pyrrolidine ring, creating an N-sulfonylated proline intermediate. plos.org Following the formation of this key intermediate, it is coupled with various 2-amino-N-substituted phenylpropanamides. This amide bond formation is facilitated by standard peptide coupling reagents, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) and Hydroxybenzotriazole (HOBT), to produce the final sulphonamide pyrolidine carboxamide compounds. plos.org This synthetic route has been successfully employed to generate a library of thirty-two distinct derivatives. plos.orgnih.gov

Compound IDDescriptionYield (%)Melting Point (°C)Reference
10a1-(4-nitrophenylsulfonyl)-N-(1-oxo-1-(phenylamino)propan-2-yl)this compound73156–158 nih.gov
10cN-(1-(4-methoxyphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound52131–133 nih.gov
10dN-(1-(4-isopropylphenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound6886–88 nih.gov
10eN-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)this compound78145–147 nih.gov

Synthesis of Pyrrolidine Oxadiazoles

The synthesis of derivatives where the carboxamide functional group is transformed into a heterocyclic ring, such as an oxadiazole, represents a significant structural modification. The 1,3,4-oxadiazole (B1194373) and 1,2,4-oxadiazole (B8745197) rings are common motifs in biologically active compounds. nih.govmdpi.comnih.gov While direct conversion from a simple carboxamide is not typical, a plausible and common synthetic route involves converting the carboxamide of this compound into a suitable precursor for oxadiazole ring formation.

For the synthesis of 1,3,4-oxadiazoles, a common precursor is an N,N'-diacylhydrazine. mdpi.com This can be achieved by first hydrolyzing the this compound to its corresponding carboxylic acid. This acid can then be reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. Subsequent acylation of the terminal nitrogen of the hydrazide, followed by a dehydration-cyclization reaction, often promoted by reagents like phosphorus pentoxide or trifluoromethanesulfonic anhydride, would yield the 2,5-disubstituted 1,3,4-oxadiazole ring attached to the pyrrolidine core. mdpi.com

Alternatively, for the synthesis of 1,2,4-oxadiazoles, a key intermediate is an amidoxime. researchgate.net The this compound could be converted to its corresponding nitrile, which can then be reacted with hydroxylamine (B1172632) to form the amidoxime. This intermediate can then undergo cyclization with a carboxylic acid derivative or an orthoester to form the 3,5-disubstituted 1,2,4-oxadiazole ring. nih.govresearchgate.net

Synthesis of Pyrrolidine Sulfonamide Derivatives

Pyrrolidine sulfonamide derivatives are a class of compounds characterized by the presence of a sulfonamide group (—SO₂NH—) connected to the pyrrolidine ring. frontiersrj.com The most direct method for their synthesis involves the reaction between the secondary amine of the pyrrolidine ring and a sulfonyl chloride (R-SO₂Cl). icm.edu.pl This reaction is a standard procedure for forming sulfonamides from amines and is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. frontiersrj.com

A specific application of this methodology is seen in the N-sulfonylation of proline, which is a pyrrolidine-2-carboxylic acid. plos.org In this process, proline is treated with an aryl sulfonyl chloride, such as p-toluenesulfonyl chloride or p-nitrophenylsulfonyl chloride, in a basic solution. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. This results in the formation of a stable N-sulfonylpyrrolidine derivative, a key building block for more complex molecules. plos.org

Synthesis of Pyrrole-2-carboxamide Derivatives

The conversion of a saturated this compound to its aromatic counterpart, pyrrole-2-carboxamide, involves a dehydrogenation or aromatization reaction. This transformation removes hydrogen atoms from the saturated pyrrolidine ring to introduce the double bonds characteristic of the aromatic pyrrole (B145914) system. While specific methods for the direct dehydrogenation of this compound are not extensively detailed, the aromatization of saturated N-heterocycles is a known chemical transformation. rsc.org

Generally, such dehydrogenation reactions can be accomplished using various reagents and conditions. Catalytic dehydrogenation is a common method, often employing a metal catalyst such as palladium on carbon (Pd/C) at elevated temperatures. Other chemical oxidants can also be used, including manganese dioxide (MnO₂), sulfur, or selenium. The choice of reagent and reaction conditions would be critical to achieve the desired aromatization without cleaving the carboxamide group. The resulting pyrrole-2-carboxamide scaffold is a component of many pharmacologically active molecules. nih.govresearchgate.net

Structure Activity Relationship Sar Studies of Pyrrolidine 2 Carboxamide Derivatives

Influence of Substituents on Biological Activity

The introduction of different chemical moieties to the pyrrolidine-2-carboxamide (B126068) scaffold has profound effects on their biological activity. These modifications can alter the compound's size, shape, electronic distribution, and physicochemical properties, thereby affecting its interaction with biological targets.

The presence and nature of aromatic rings and various functional groups are critical determinants of the biological activity of this compound derivatives. Research has shown that the introduction of appropriate polyaromatic moieties can significantly increase inhibitory activity against enzymes like InhA, a key enzyme in Mycobacterium tuberculosis. nih.gov For instance, certain compounds with novel multiple ring structures have demonstrated submicromolar IC50 values. nih.gov

Specifically, the addition of a 3-phenyl substituent can result in a 25-fold increase in activity compared to the unsubstituted parent compound. nih.gov Furthermore, the incorporation of a piperazine (B1678402) ring in the scaffold has also led to strong inhibition of InhA, with better activity observed with additional substituents at the para-position of the phenyl ring attached to the piperazine. nih.gov However, not all aromatic additions are beneficial; for example, a 1-(9H-fluoren-9-yl) piperazine function resulted in only modest inhibition. nih.gov

The nature of the linker between the pyrrolidine (B122466) core and other parts of the molecule also plays a role. Conformationally flexible linkers have been shown to increase the inhibitory potency of some derivatives, though this can sometimes lead to reduced selectivity. rsc.org

Table 1: Effect of Aromatic and Functional Group Substitutions on InhA Inhibition
Compound IDSubstituentIC50 (μM)Fold Increase in Activity (vs. s1)
s1Unsubstituted Phenyl10.661
d113,5-dichloro0.39~27
p243-phenyl0.39~27
p20PolyaromaticSubmicromolar>10
p21PolyaromaticSubmicromolar>10
p37Piperazine with p-substituted phenyl4.47~2.4
p351-(9H-fluoren-9-yl) piperazineModest Inhibition-

The position and type of smaller functional groups, such as chloro, methyl, and nitro groups, on the aromatic rings of this compound derivatives are crucial for their biological activity. Studies on InhA inhibitors have revealed that electron-withdrawing groups, particularly at the meta-position of a phenyl ring, generally lead to the best inhibitory activity. nih.gov

Specifically, 3,5-disubstitution on the phenyl ring often improves inhibitory potency, with a 3,5-dichloro-substituted compound showing the best activity in one series. nih.gov Conversely, para-substituents, and to a lesser extent ortho-substituents, tend to reduce or eliminate potency. nih.gov For instance, a 4-chloro substituent can result in at least a 10-fold reduction in potency. nih.gov The introduction of a methyl group to replace a hydrogen on the pyrrole (B145914) ring has been shown to reduce antimycobacterial activity by about 50-fold. nih.gov

In a different series of compounds targeting plasmodium, para-nitrophenyl (B135317) derivatives generally exhibited higher antiplasmodial activity than those with a toluenesulfonamide group. nih.gov This highlights that the electronic nature of the substituent is a key factor in determining biological efficacy.

Table 2: Influence of Chloro, Methyl, and Nitro Group Substitutions
Compound SeriesSubstituent PositionSubstituent TypeEffect on Activity
InhA Inhibitorsmeta (3-position)Electron-withdrawingIncreased potency
InhA Inhibitorspara (4-position)Chloro10-fold reduction in potency
InhA Inhibitorsortho (2-position)Bromo, CO2Me3-fold decrease in potency
InhA Inhibitors3,5-disubstitutionDichloroBest activity in series
Anti-TB AgentsPyrrole N-HMethyl50-fold reduction in activity
Antiplasmodial Agentspara-positionNitrophenylHigher activity than toluenesulfonamide

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical parameter that influences its membrane permeability and, consequently, its biological activity. For this compound derivatives, SAR data has indicated that small, lipophilic 3-phenyl substituents are preferable for optimal potency as N-acylethanolamine acid amidase (NAAA) inhibitors. rsc.org

The relationship between lipophilicity and activity is not always linear. While increased lipophilicity can enhance membrane permeability, it can also lead to poor aqueous solubility, which may negatively impact bioavailability. nih.gov Lipophilic pyrrolidone derivatives have been shown to enhance the release of substances from liposomes, suggesting they interact with and permeate lipid membranes. nih.gov This interaction with skin lipids is thought to be a primary mechanism for their action as transdermal penetration enhancers. nih.gov Therefore, a balance between lipophilicity and hydrophilicity is often necessary to achieve the desired therapeutic effect.

Stereochemical Influence on Biological Profile

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental aspect of its interaction with chiral biological macromolecules like proteins and enzymes. For this compound derivatives, stereochemistry plays a pivotal role in determining their biological activity.

The pyrrolidine ring contains chiral centers, leading to the existence of different stereoisomers (enantiomers and diastereomers). It has been consistently observed that the biological activity of this compound derivatives often resides in a single enantiomer. Resolution of racemic mixtures of several InhA inhibitors has indicated that only one enantiomer is active. nih.gov

More specifically, studies have highlighted the importance of the (S)-configuration at certain positions for potent biological activity. For instance, the replacement of a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine was found to increase the inhibitory activity of a series of NAPE-PLD inhibitors by 10-fold. researchgate.net Similarly, the introduction of an (S)-3-phenylpiperidine resulted in a 3-fold increase in potency. researchgate.net This stereospecificity underscores the precise three-dimensional fit required for the interaction between the drug molecule and its biological target.

The flexibility of the pyrrolidine ring and its substituents can be constrained to lock the molecule into a specific, biologically active conformation. This approach, known as conformational restriction, can lead to increased potency and selectivity. The pyrrolidine ring itself can adopt different puckered conformations, and the preference for a particular pucker can be influenced by substituents. nih.gov

Studies on NAAA inhibitors have shown that conformationally restricted linkers, while not enhancing inhibitor potency, can improve selectivity over other enzymes like FAAH. rsc.org In contrast, more flexible linkers in the same study increased inhibitory potency but reduced selectivity. rsc.org This demonstrates a trade-off between potency and selectivity that can be modulated through conformational control. The introduction of sterically demanding groups, such as a tert-butyl group, at specific positions on the pyrrolidine ring can strongly favor a particular ring puckering, thereby enforcing a specific conformation. nih.gov

Structure-Target Interaction Analysis of this compound Derivatives

The interaction between a ligand and its biological target is a complex interplay of various non-covalent forces. For derivatives of this compound, the nature and strength of these interactions are paramount in determining their biological activity. Key among these are hydrogen bonding, hydrophobic interactions, and π-π stacking.

Hydrogen Bonding and Hydrophobic Interactions

Hydrogen bonds and hydrophobic interactions are fundamental to the molecular recognition of this compound derivatives at their target binding sites. The pyrrolidine ring and the carboxamide group, in particular, provide ample opportunities for such interactions.

Research into N-phenylthis compound derivatives as inhibitors of α-glucosidase has highlighted the critical role of these interactions. Molecular docking studies of a particularly potent derivative, the 4-methoxy analogue, revealed specific hydrogen bonding with key amino acid residues within the enzyme's active site, including lysine (B10760008) (Lys156), asparagine (Asn235), and serine (Ser311). Another derivative in the same series formed a hydrogen bond with histidine (His280) and engaged in hydrophobic interactions with tyrosine (Tyr158), phenylalanine (Phe314), arginine (Arg315), and lysine (Lys156). nih.gov

Similarly, in a series of pyridopyrrolopyrimidine-2-carboxamide derivatives designed as inhibitors for the SARS-CoV-2 main protease (Mpro), both hydrogen bonding and hydrophobic interactions were found to be crucial for their inhibitory activity. One of the most active compounds in this series was observed to form a hydrogen bond between its amide carbonyl group and the NH of Cys145, as well as a hydrogen bond between the carbonyl of the fused ring system and Glu166. Furthermore, bidirectional hydrophobic interactions were identified between the six-membered rings of the pyridopyrrolopyrimidine moiety and the essential amino acid residue Met165. rsc.org The carboxamide group in another derivative was found to form two hydrogen bonds with the amino acid residues His163 and Phe140. rsc.org

These examples underscore the importance of the spatial arrangement of substituents on the this compound scaffold to facilitate optimal hydrogen bonding and hydrophobic contacts, thereby enhancing binding affinity and biological activity.

Table 1: Key Hydrogen Bonding and Hydrophobic Interactions of this compound Derivatives

Derivative Class Target Enzyme Interacting Residues (Hydrogen Bonding) Interacting Residues (Hydrophobic)
N-phenylpyrrolidine-2-carboxamides α-glucosidase Lys156, Asn235, Ser311, His280 Tyr158, Phe314, Arg315, Lys156
Pyridopyrrolopyrimidine-2-carboxamides SARS-CoV-2 Mpro Cys145, Glu166, His163, Phe140 Met165

π-π Stacking Interactions

While hydrogen bonds and hydrophobic interactions are significant, π-π stacking can also play a crucial role in the binding of certain this compound derivatives, particularly those containing aromatic substituents. This type of interaction involves the non-covalent attraction between aromatic rings.

In the context of pyridopyrrolopyrimidine-2-carboxamide derivatives targeting the SARS-CoV-2 Mpro, π-π stacking was identified as a key interaction. One of the potent inhibitors in this series exhibited π-π stacking with the catalytic dyad residue His41 for a significant portion of the simulation time. rsc.org This interaction contributes to the stable binding of the inhibitor within the active site.

Furthermore, studies on a cis-3,4-diphenylpyrrolidine scaffold, a related pyrrolidine structure, have shown that the folding of a phenyl ring can create face-to-face π-π stacking interactions with another aromatic ring within the molecule, leading to a "U-shaped" conformation that can be important for biological activity. nih.gov Although not directly a this compound, this demonstrates the potential for π-π stacking to influence the conformation and binding of pyrrolidine-containing compounds.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the physicochemical properties that are important for their biological function.

For this compound derivatives, both two-dimensional (2D) and three-dimensional (3D) QSAR analyses have been employed to elucidate the structural requirements for their activity against various biological targets.

A 2D-QSAR model was developed for a large series of pyrrolidine amide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors. This model, which was constructed and optimized using the Gaussian program, demonstrated good predictive ability. The analysis indicated that the electronic effect of the substituents on the pyrrolidine and carbon rings plays a significant role in their inhibitory activity. researchgate.net

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have provided more detailed insights into the structure-activity relationships of pyrrolidine derivatives. For a set of pyrrolidine analogues as DPP-IV inhibitors, CoMFA and CoMSIA models were developed. The CoMFA model, which considered steric and electrostatic fields, showed a cross-validated correlation coefficient (q²) of 0.727. The best CoMSIA model, which included steric, electrostatic, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, yielded a q² of 0.870. nih.gov

Another 3D-QSAR study on pyrrolidine carboxamide analogues as enoyl acyl carrier protein reductase inhibitors also produced a robust CoMFA model with a cross-validated q² of 0.777 and a conventional correlation coefficient (r²) of 0.966. silae.it The contour maps generated from these CoMFA and CoMSIA models provide a visual representation of the regions around the molecule where modifications are likely to enhance or diminish biological activity. For instance, in the study of DPP-IV inhibitors, the contour plots suggested that electron-donating groups at the 3rd position of the pyrrolidine ring increase activity, while electron-withdrawing groups are favored at the 4th and 5th positions. nih.gov

Table 2: Statistical Parameters of 3D-QSAR Models for Pyrrolidine Derivatives

QSAR Model Target q² (Cross-validated r²) r² (Non-cross-validated r²) Predictive r²
CoMFA DPP-IV Inhibitors 0.727 - 0.655
CoMSIA DPP-IV Inhibitors 0.870 - 0.604
CoMFA Enoyl acyl carrier protein reductase Inhibitors 0.777 0.966 0.893

These QSAR studies provide a theoretical framework for the rational design of new, more potent this compound derivatives by identifying the key structural features and physicochemical properties that govern their biological activity.

Pharmacological Investigations and Therapeutic Potential of Pyrrolidine 2 Carboxamide Derivatives

Anticonvulsant Activity

Derivatives of the pyrrolidine (B122466) ring, particularly pyrrolidine-2,5-diones, have been a focus of research for the development of new antiepileptic drugs. nih.gov Investigations have utilized standard preclinical models to assess their efficacy and potential neurological side effects.

Maximal Electroshock Seizure (MES) Test

The Maximal Electroshock Seizure (MES) test is a widely used primary screening model for generalized tonic-clonic seizures. mdpi.com In this test, an electrical stimulus is applied to induce a seizure, and the ability of a compound to prevent the tonic hindlimb extension phase is a measure of its anticonvulsant activity.

Several series of N-(substituted phenyl) pyrrolidine-2-carboxamide (B126068) derivatives have been synthesized and evaluated in the MES test. rroij.com Many of these compounds were found to be active at various doses when administered intraperitoneally to mice. rroij.com For instance, certain derivatives with 4-nitrophenyl and 4-chlorophenyl substituents showed notable protection against MES-induced seizures. rroij.com One of the most active compounds provided protection at a dose of 30 mg/kg, which is comparable to the standard drug phenytoin. rroij.com

Further studies on related structures, such as 3-aminopyrrolidine-2,5-dione (B1193966) derivatives, also demonstrated antiseizure activity in the MES test. uj.edu.pl Similarly, hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl) propanamide have shown a broad spectrum of anticonvulsant activity in the MES model. mdpi.com Research on 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives also identified compounds with significant anticonvulsant effects in the MES test, with one compound showing 100% protection in the initial screening. nih.gov

Anticonvulsant Activity of Selected Pyrrolidine Derivatives in MES Test
Compound SeriesKey FindingsReference Compound(s)
N-(substituted phenyl) pyrrolidine-2-carboxamidesActive compounds identified, with 4-nitrophenyl and 4-chlorophenyl derivatives showing significant protection. One compound active at 30 mg/kg.Phenytoin, Carbamazepine
3-aminopyrrolidine-2,5-dionesExhibited antiseizure activity in the MES test.Ethosuximide
3-(chlorophenyl)-pyrrolidine-2,5-dione-acetamidesOne derivative provided 100% protection in the initial screening. Another showed a more beneficial ED50 value than valproic acid.Valproic Acid
2-(2,5-dioxopyrrolidin-1-yl) propanamide hybridSignificantly enhanced the anticonvulsant action of lacosamide (B1674222) and valproate in the MES test.Lacosamide, Valproate

Neurotoxicity Evaluation

A crucial aspect of developing new anticonvulsant drugs is the assessment of their potential to cause neurological deficits. The rotarod test is a standard method used to evaluate motor coordination and acute neurotoxicity in rodents. nih.gov

In studies involving N-(substituted phenyl) this compound derivatives, the most active compounds in the MES test were also evaluated for neurotoxicity. rroij.com Notably, these compounds did not exhibit any neurotoxic effects in the rotarod test at their effective anticonvulsant doses. rroij.com Similarly, many of the synthesized 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione derivatives were found to be devoid of neurotoxicity in the rotarod test. nih.gov Active 3-aminopyrrolidine-2,5-dione derivatives also demonstrated low in vivo neurotoxicity. uj.edu.pl The evaluation of a hybrid compound, C-11, and its combination with other antiepileptic drugs did not show any adverse effects on motor coordination in the chimney test. mdpi.com This favorable separation between anticonvulsant activity and neurotoxicity is a promising characteristic for the development of new therapeutic agents.

Anticancer Activity

This compound derivatives have also been extensively investigated for their potential as anticancer agents. Research has focused on their ability to inhibit the growth of cancer cells, induce programmed cell death, and target specific molecular pathways involved in cancer progression.

Inhibition of Cell Proliferation and Apoptosis Induction

A key mechanism through which many anticancer drugs exert their effects is by inhibiting cell proliferation and inducing apoptosis (programmed cell death). A novel series of pyrrolidine-carboxamide derivatives was found to be potent antiproliferative agents capable of triggering apoptosis. nih.gov Another study synthesized a dimer, spiroindolinone pyrrolidinecarboxamide XR-4, which was shown to inhibit cancer cell proliferation and induce cell apoptosis by activating the p53 tumor suppressor pathway. nih.gov Western blot analysis confirmed that this compound could induce the accumulation of cleaved PARP, a marker of apoptosis. nih.gov Similarly, a pyrrolidine derivative synthesized at DePauw University was shown to have a high likelihood of inducing apoptosis in MCF-7 breast cancer cells. depauw.edu Furthermore, a novel compound isolated from Octopus vulgaris ink, N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC), induced morphological features characteristic of apoptosis in A549 lung cancer cells. nih.gov

Effects on Specific Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HT-29)

The anticancer activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. A series of these derivatives demonstrated antiproliferative activity against A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) cell lines. nih.gov One particular compound from this series, 7g, was more potent than the standard chemotherapy drug doxorubicin (B1662922) against these three cell lines. nih.gov The compound N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC) was shown to inhibit the growth of several human cancer cell lines, including A549, with an IC50 value of 53.70 μM in the lung cancer line. nih.gov Additionally, a dimer, spiroindolinone pyrrolidinecarboxamide XR-4, was found to upregulate the p53 target gene p21 in both LNCaP (prostate cancer) and HepG2 (liver cancer) cells, leading to inhibition of cell proliferation. nih.gov

In Vitro Anticancer Activity of this compound Derivatives
Compound/SeriesCancer Cell Line(s)Observed EffectsIC50 / Key Finding
Pyrrolidine-carboxamide derivatives (e.g., 7g)A549, MCF-7, HT-29Inhibition of cell proliferation, apoptosis inductionCompound 7g mean IC50: 0.90 μM (more potent than doxorubicin)
N-(2-ozoazepan-3-yl)-pyrrolidine-2-carboxamide (OPC)A549, MDA-MB-231, 22Rv1, HeLaInhibition of cell growth, apoptosis inductionIC50 on A549: 53.70 μM
Spiroindolinone pyrrolidinecarboxamide (XR-4)LNCaP, HepG2, 22Rv1Inhibition of cell proliferation, apoptosis induction, p53 activationEffectively reduced colony formation in 22Rv1 cells
Pyrrolidine derivative (Hansen Lab)MCF-7Apoptosis induction, disruption of cell movementQualitative observation of apoptosis

Kinase Inhibition (e.g., EGFR, CDK2, BRAFV600E, PI3K)

Kinases are critical enzymes in cell signaling pathways that are often dysregulated in cancer, making them attractive targets for therapeutic intervention. Pyrrolidine-based structures have been explored as inhibitors of various kinases.

A novel series of pyrrolidine-carboxamide derivatives were developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov Several compounds from this series demonstrated potent inhibitory activity against EGFR, with IC50 values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC50 = 80 nM). nih.govju.edu.sa The same compounds also efficiently inhibited CDK2, with IC50 values ranging from 15 to 31 nM, which compares favorably to the reference drug dinaciclib (B612106) (IC50 = 20 nM). nih.gov The pyrrolo[2,3-d]pyrimidine nucleus, which is structurally related, has been a significant scaffold in the development of EGFR kinase inhibitors. snv63.ru While the broader class of pyrrolidine derivatives has been investigated as PI3K inhibitors, specific data for this compound derivatives in this context is less defined in the provided sources. researcher.life Similarly, while dual inhibitors targeting EGFR and BRAFV600E have been developed from related heterocyclic structures, specific inhibitory data for this compound derivatives against BRAFV600E were not detailed in the search results. researchgate.net

Inhibition of Matrix Metalloproteinases (MMPs)

This compound derivatives have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of zinc-containing endopeptidases involved in the degradation of the extracellular matrix. nih.govnih.gov Overexpression of MMPs is associated with various pathological conditions, making them a significant target for drug design. nih.gov

Research into novel pyrrolidine derivatives has identified potent and selective inhibitors of MMP-2. nih.gov A series of hydroxamate derivatives, in particular, demonstrated significant inhibitory activity. nih.gov Compounds 8a-c were found to be as potent or more potent as MMP-2 inhibitors when compared to the control, LY52. nih.gov The binding mode of the most potent of these, compound 8a , with MMP-2 has also been proposed. nih.gov

Quantitative structure-activity relationship (QSAR) studies on a dataset of 31 cinnamoyl pyrrolidine derivatives have provided further insight into the mechanism of MMP-2 inhibition. nih.gov These studies indicate that the inhibitory activity is primarily dependent on the electronic properties of the compounds. nih.gov Additionally, research on galloyl pyrrolidine derivatives has shown inhibitory activity against gelatinases, specifically MMP-2 and MMP-9. researchgate.net Structure-activity analyses of these compounds revealed that introducing longer and more flexible side chains at the C(4) position of the pyrrolidine ring enhances activity against gelatinases. researchgate.net

Table 1: this compound Derivatives as MMP Inhibitors

Compound SeriesTarget MMPKey FindingsSource
Hydroxamates (8a-c)MMP-2Showed equal or greater potency compared to the positive control LY52. nih.gov
Cinnamoyl derivativesMMP-2Inhibitory activity depends mainly on the electronic properties of the compounds. nih.gov
Galloyl derivativesMMP-2, MMP-9Longer, flexible side chains at the C(4) position increase activity. researchgate.net

Modulation of Cell Cycle

Certain this compound derivatives have been identified as potent modulators of the cell cycle through the inhibition of key regulatory proteins. A novel series of these derivatives was developed and evaluated for antiproliferative activity, revealing a dual-inhibitory mechanism targeting both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov CDK2 is a critical enzyme in the regulation of the cell cycle. nih.gov

Table 2: CDK2 Inhibition by this compound Derivatives

CompoundTargetIC₅₀ Value (nM)Reference Drug (IC₅₀, nM)Source
7eCDK215-31Dinaciclib (20) nih.gov
7gCDK215-31Dinaciclib (20) nih.gov
7kCDK215-31Dinaciclib (20) nih.gov
7nCDK215-31Dinaciclib (20) nih.gov
7oCDK215-31Dinaciclib (20) nih.gov

Potential as Chemoprotective Molecules

The chemoprotective potential of this compound derivatives has been linked to their antioxidant properties. Antioxidants can protect cells from damage caused by oxidative stress, a factor in the development of numerous diseases. core.ac.ukresearchgate.netnih.gov

Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide have demonstrated encouraging antioxidant activities, determined by their ability to scavenge the stable free radical 2,2'-diphenyl-1-picrylhydrazyl. core.ac.ukresearchgate.net Similarly, studies on thiocaffeine derivatives have shown that the introduction of a pyrrolidine moiety can result in exceptionally active antioxidant compounds, offering significant cytoprotective potential. nih.gov Furthermore, a series of diphenylamine-pyrrolidin-2-one-hydrazone derivatives were synthesized and evaluated for their antioxidant activity using the Ferric Reducing Antioxidant Power (FRAP) assay. nih.gov One derivative, N′-(1-(4-aminophenyl)ethylidene)-5-oxo-1-(4-(phenylamino)phenyl)pyrrolidine-3-carbohydrazide , exhibited antioxidant activity 1.2 times higher than that of the standard, protocatechuic acid. nih.gov New sulphonamide pyrolidine carboxamide derivatives have also been evaluated for their antioxidant activities. nih.gov

Anti-inflammatory Activity

Derivatives of this compound have shown notable anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.govmdpi.com The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway. nih.gov

A study focused on the synthesis and evaluation of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate (MAK01) revealed significant inhibitory activity against both COX-1 and COX-2. mdpi.com The compound demonstrated a greater inhibitory effect on COX-2 (IC₅₀ = 130 µg/mL) compared to COX-1 (IC₅₀ = 314 µg/mL), suggesting potential as a selective anti-inflammatory agent. mdpi.com Additionally, MAK01 showed potent inhibition of the 5-lipoxygenase (5-LOX) enzyme, with an IC₅₀ value of 105 µg/mL. mdpi.com In another study, newly synthesized pyrrolidine derivatives were screened for their in-vivo anti-inflammatory effects, with compounds A-1 and A-4 exhibiting the highest anti-inflammatory and analgesic properties, respectively. nih.gov These findings suggest that such derivatives could serve as promising lead compounds for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Table 3: Anti-inflammatory Activity of Pyrrolidine Derivatives

CompoundTarget EnzymeIC₅₀ Value (µg/mL)Source
MAK01COX-1314 mdpi.com
COX-2130 mdpi.com
5-LOX105 mdpi.com
A-1COX-1/COX-2Exhibited highest anti-inflammatory effect in its series. nih.gov

Antimicrobial Activity

The pyrrolidine scaffold is a key structural unit in many compounds possessing a wide range of biological functions, including antimicrobial activity. scispace.comresearchgate.net Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. scispace.comresearchgate.net

Antibacterial Activity (Gram-positive and Gram-negative strains)

This compound derivatives have demonstrated broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov

One study investigated substituted N-(2′-nitrophenyl)pyrrolidine-2-carboxamides (4a–4n ) against five Gram-positive and five Gram-negative bacterial strains. researchgate.net Compound 4b showed the highest activity, with a minimum inhibitory concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus. researchgate.net Thiazole-based pyrrolidine derivatives have also been explored, with one compound (11 ) selectively inhibiting Gram-positive bacteria, exhibiting an inhibition zone of 30.53 ± 0.42 mm against S. aureus at a 400 µg concentration. biointerfaceresearch.com

Other research has shown that certain pyrrolidine-2,5-dione derivatives possess moderate activity against Staphylococcus aureus (Gram-positive) and Vibrio cholerae (Gram-negative), with MICs ranging from 16 to 128 µg/mL. scispace.com Additionally, 1-acetyl-2-benzylpyrrolidine-2-carboxylic acid derivatives have been tested against strains such as E. coli, P. aeruginosa (Gram-negative), S. aureus, and B. subtilis (Gram-positive). frontiersin.org

Table 4: Antibacterial Activity of Selected this compound Derivatives

Compound/DerivativeBacterial StrainActivity MeasurementResultSource
Compound 4bStaphylococcus aureus (Gram-positive)MIC15.6 µg/mL researchgate.net
Compound 11 (Thiazole-based)Staphylococcus aureus (Gram-positive)Inhibition Zone30.53 ± 0.42 mm (at 400 µg) biointerfaceresearch.com
Compound 8 (Pyrrolidine-2,5-dione)Staphylococcus aureus (Gram-positive)MIC16-64 µg/mL scispace.com
Compound 8 (Pyrrolidine-2,5-dione)Vibrio cholerae (Gram-negative)MIC16-64 µg/mL scispace.com
Compound 27aStaphylococcus aureus (Gram-positive)MIC16 µg/mL frontiersin.org

Antifungal Activity

In addition to antibacterial properties, this compound derivatives have been evaluated for their antifungal potential. core.ac.ukresearchgate.netscispace.com Metal complexes of (Z)-2-(pyrrolidin-2-ylidene)hydrazinecarbothioamide, specifically with Cu(II), Co(II), and Ni(II), were tested against fungi such as Aspergillus niger and Candida albicans and were found to possess significant antifungal activities. core.ac.ukresearchgate.net The copper complex, CuL2Cl2 , showed particularly noteworthy activity. core.ac.uk

Another study of pyrrolidine-2,5-dione derivatives (3, 5, and 8 ) tested their efficacy against several yeast strains. scispace.com These compounds displayed moderate antifungal activity against Candida albicans, Candida tropicalis, and Cryptococcus neoformans, with MIC values ranging from 64 to 256 µg/mL. scispace.com Furthermore, 2-pyrrolidone-5-carboxylic acid , a natural derivative produced by the bacterium Burkholderia sp., has been shown to have an antifungal effect on the hyphal growth and spore germination of the pathogenic oomycete Saprolegnia sp. researchgate.net

Table 5: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungal StrainActivity MeasurementResultSource
CuL2Cl2Aspergillus niger, Candida albicans-Significant antifungal activity core.ac.uk
Compound 8 (Pyrrolidine-2,5-dione)Candida albicansMIC64-256 µg/mL scispace.com
Candida tropicalisMIC64-256 µg/mL scispace.com
Cryptococcus neoformansMIC64-256 µg/mL scispace.com
2-pyrrolidone-5-carboxylic acidSaprolegnia sp.-Inhibited hyphal growth and spore germination researchgate.net

Anti-biofilm Activity

Certain derivatives of this compound have demonstrated notable anti-biofilm activity, representing a promising avenue for combating bacterial infections that are often resistant to conventional antibiotics. nih.govnih.gov Biofilms are structured communities of bacteria encased in a self-produced matrix, which protects them from host immune responses and antimicrobial agents. The ability of pyrrolidine derivatives to inhibit the formation of these biofilms or eradicate established ones is of significant therapeutic interest. researchgate.netsemanticscholar.orgrsc.org

For example, a library of novel 2-(het)arylpyrrolidine-1-carboxamides was synthesized and evaluated for their biological activities. nih.govnih.gov Within this series, compounds possessing a benzofuroxan (B160326) moiety were found to be particularly effective at suppressing the growth of bacterial biofilms. nih.govnih.gov In other studies, pyrrolidine-substituted derivatives of carbamic acid have been investigated for their ability to both inhibit biofilm formation and disrupt mature biofilms of Staphylococcus aureus. researchgate.net These compounds were shown to inhibit 80% of biofilm growth at concentrations equal to or twice their minimum inhibitory concentration (MIC). researchgate.net

Furthermore, a novel library of pyrrolidine-2,3-dione (B1313883) monomers and dimers has been synthesized and shown to possess potent anti-biofilm properties. semanticscholar.orgrsc.org These compounds have exhibited a low ratio of minimum biofilm eradication concentration (MBEC) to MIC, indicating their effectiveness against biofilm-embedded bacteria. rsc.org The enol moiety within the pyrrolidine-2,3-dione structure was found to be essential for their antimicrobial and anti-biofilm activity. semanticscholar.org

Table 2: Anti-biofilm Activity of Pyrrolidine Derivatives

Compound ClassTarget OrganismActivityKey Findings
2-(het)arylpyrrolidine-1-carboxamides with a benzofuroxan moietyBacteria (unspecified)Biofilm growth suppressionEffectively suppressed the growth of bacterial biofilms. nih.govnih.gov
Pyrrolidine-1-yl substituted derivatives of carbamic acidStaphylococcus aureus ATCC 29213Biofilm inhibition and disruptionInhibited 80% of biofilm growth at concentrations ≥ MIC and disrupted mature biofilms at concentrations 2-fold higher than the minimum bactericidal concentration (MBC). researchgate.net
Pyrrolidine-2,3-dione monomers and dimersStaphylococcus aureusBiofilm inhibition and eradicationDisplayed potent anti-biofilm properties and a low MBEC-to-MIC ratio. semanticscholar.orgrsc.org

Antidiabetic Activity

Derivatives of this compound have been investigated for their potential as antidiabetic agents, primarily through the inhibition of key enzymes involved in carbohydrate metabolism and glucose homeostasis. nih.govnih.govresearchgate.net

α-Amylase Inhibition

α-Amylase is a crucial enzyme in the digestive system that breaks down complex carbohydrates into simpler sugars. nih.gov By inhibiting this enzyme, the rate of glucose absorption can be slowed, helping to manage post-meal blood sugar spikes in individuals with type 2 diabetes. researchgate.net

Several studies have synthesized and evaluated pyrrolidine derivatives for their α-amylase inhibitory activity. nih.govresearchgate.net For instance, N-substituted-acetylpyrrolidine derivatives, such as N-(benzyl)-2-acetylpyrrolidine and N-(tosyl)-2-acetylpyrrolidine, have been shown to inhibit α-amylase. nih.gov In another study, a series of chalcones containing a pyrrolidine moiety were synthesized and tested for their dual inhibitory effects on both α-amylase and α-glucosidase. nih.gov One of these compounds exhibited an excellent inhibitory effect against α-amylase with an IC50 value of 14.61 ± 0.12 μM. nih.gov Kinetic analyses of some of these derivatives have suggested a mixed type of inhibition against α-amylase. nih.gov

Table 3: α-Amylase Inhibitory Activity of Pyrrolidine Derivatives

CompoundIC50 ValueType of Inhibition
N-(benzyl)-2-acetylpyrrolidine (4a)2.72 ± 0.09 mMMixed
N-(tosyl)-2-acetylpyrrolidine (4b)3.21 ± 0.65 mMMixed
Pyrrolidine-based Chalcone (Compound 3)14.61 ± 0.12 μMNot specified

α-Glucosidase Inhibition

α-Glucosidase is another key enzyme in carbohydrate digestion, responsible for breaking down disaccharides into monosaccharides, which are then absorbed into the bloodstream. nih.govnih.gov Inhibition of α-glucosidase is a well-established therapeutic strategy for managing type 2 diabetes. acs.org

Pyrrolidine derivatives have demonstrated significant potential as α-glucosidase inhibitors. nih.govacs.orgresearchgate.net For example, N-substituted-acetylpyrrolidine derivatives have shown potent inhibitory activity against α-glucosidase, with IC50 values in the millimolar and micromolar range. nih.gov Specifically, N-(benzyl)-2-acetylpyrrolidine was found to have an IC50 of 0.52 ± 0.02 mM. nih.gov Similarly, a series of pyrrolidine-based chalcones were synthesized, with one compound showing a strong inhibitory effect on α-glucosidase with an IC50 of 25.38 ± 2.09 μM. nih.gov The development of dihydroxy pyrrolidine derivatives has also yielded potent α-glucosidase inhibitors, with some compounds being 3-4 times more potent than standard drugs. researchgate.net Kinetic studies have indicated that these derivatives can act as mixed-type inhibitors of α-glucosidase. nih.gov

Table 4: α-Glucosidase Inhibitory Activity of Pyrrolidine Derivatives

CompoundIC50 ValueType of Inhibition
N-(benzyl)-2-acetylpyrrolidine (4a)0.52 ± 0.02 mMMixed
N-(tosyl)-2-acetylpyrrolidine (4b)1.64 ± 0.08 mMMixed
Pyrrolidine-based Chalcone (Compound 3)25.38 ± 2.09 μMNot specified

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). tandfonline.combohrium.com These hormones play a crucial role in regulating blood glucose levels by stimulating insulin (B600854) secretion. tandfonline.combohrium.com By inhibiting DPP-4, the levels of active incretins are increased, leading to better glycemic control. nih.gov

The development of DPP-4 inhibitors is a major focus in the treatment of type 2 diabetes. tandfonline.comnih.gov Pyrrolidine-2-carboxylic acid analogs have been the subject of computational studies to explore their potential as DPP-4 inhibitors. tandfonline.comnih.gov These studies involve molecular docking and dynamic simulations to predict the binding affinity of these compounds to the DPP-4 enzyme. The results of such studies can guide the design of novel and more potent DPP-4 inhibitors. For example, a cyanopyrrolidide compound, NVP DPP728, was one of the first DPP-4 inhibitors to be used in clinical studies for type 2 diabetes. nih.gov This compound acts as a competitive inhibitor of the enzyme. nih.gov

Antiviral Activity (e.g., Respiratory Syncytial Virus (hRSV))

This compound derivatives have also been identified as having promising antiviral activity, particularly against the human Respiratory Syncytial Virus (hRSV). nih.govacs.orgcore.ac.uk hRSV is a common cause of lower respiratory tract infections, especially in infants and young children. nih.govacs.org

Through high-throughput screening of a large compound library, a sulfonylpyrrolidine scaffold was identified as a potential inhibitor of hRSV. nih.govacs.org Subsequent optimization of this scaffold led to the development of compounds with significant antiviral potency. One such compound, (S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)this compound, demonstrated the ability to inhibit the virus-induced cytopathic effect during the entry stage of infection. nih.govacs.org This compound exhibited an EC50 of 2.3 ± 0.8 μM and was capable of reducing the viral titer by 100-fold. nih.govacs.org Compared to the existing antiviral drug ribavirin, this sulfonylpyrrolidine derivative showed improved in vitro potency and a better selectivity index, with marginal cytotoxicity. nih.govacs.org

Table 5: Antiviral Activity of a this compound Derivative against hRSV

CompoundVirusEC50CC50Key Findings
(S)-N-(2,5-Dimethylphenyl)-1-(quinoline-8-ylsulfonyl)this compound (5o)Human Respiratory Syncytial Virus (hRSV)2.3 ± 0.8 μM30.9 ± 1.1 μMInhibited virus-induced cytopathic effect in the entry stage of infection and reduced viral titer by 100-fold. nih.govacs.org

Neurotransmitter and Receptor Modulation

Derivatives of this compound have demonstrated significant activity in modulating a variety of neurotransmitter systems and receptors, highlighting their potential in the development of novel therapeutics for neurological and other disorders.

One of the most well-characterized this compound derivatives is (3R)-[(2S)-pyrrolidinylcarbonyl)amino]-2-oxo-1-pyrrolidineacetamide (PAOPA). This compound acts as a potent positive allosteric modulator (PAM) of the dopamine (B1211576) D2 receptor. Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand, dopamine. PAOPA has been shown to enhance the binding of dopamine agonists to D2 receptors without affecting the binding of antagonists. This modulation can fine-tune dopaminergic neurotransmission, which is a key target in treating conditions like schizophrenia. Research has shown that PAOPA can prevent and reverse behavioral and biochemical abnormalities in preclinical animal models of schizophrenia.

Table 1: Activity of PAOPA on Dopamine D2 Receptors

Compound Action Receptor Effect
PAOPA Positive Allosteric Modulator Dopamine D2 Enhances agonist binding

The nociceptin/orphanin FQ (NOP) receptor, a member of the opioid receptor family, is involved in a range of physiological processes, including pain perception. Certain this compound derivatives have been identified as potent antagonists for this receptor. A key example is 1-benzyl-N-[3-[spiroisobenzofuran-1(3H),4'-piperidin-1-yl]propyl] this compound, also known as C-24. This compound exhibits a subnanomolar affinity for the NOP receptor and demonstrates exceptional selectivity (over 9,000-fold) compared to other opioid receptors. In functional assays, C-24 effectively inhibits the stimulatory effects of N/OFQ, the endogenous ligand for the NOP receptor, with subnanomolar potency.

Table 2: NOP Receptor Antagonist Activity

Compound Activity Affinity Selectivity
C-24 NOP Receptor Antagonist Subnanomolar >9000-fold

The melanocortin-4 receptor (MC4R) plays a critical role in regulating energy homeostasis and is a significant target for obesity treatments. A series of 3-arylthis compound derivatives have been synthesized and evaluated as MC4R ligands. Research in this area has revealed that the stereochemistry of these compounds is crucial for their activity. Specifically, the (2R,3R)-pyrrolidine isomer was found to possess the most potent affinity for the MC4R among four tested stereoisomers. Further studies on trans-4-phenylpyrrolidine-3-carboxamides showed that different diastereoisomers could act as either potent agonists or antagonists. For instance, the (3S,4R)-compound displayed agonist activity with a Kᵢ of 11 nM and an EC₅₀ of 24 nM, while its (3R,4S)-isomer acted as an antagonist with a Kᵢ of 8.6 nM and an IC₅₀ of 65 nM.

Table 3: Activity of Pyrrolidine Derivatives at the Melanocortin-4 Receptor

Compound Stereoisomer Activity Kᵢ (nM) Functional Assay (nM)
(3S,4R)-isomer Agonist 11 EC₅₀ = 24
(3R,4S)-isomer Antagonist 8.6 IC₅₀ = 65

The chemokine receptor CXCR4 is implicated in several diseases, including cancer metastasis and HIV infection. Novel pyrrolidine-based antagonists have been designed to target this receptor. One such compound, designated as compound 46 in a specific study, has shown potent binding affinity to the CXCR4 receptor, with an IC₅₀ value of 79 nM in a competitive antibody displacement assay. researchgate.net Functionally, it is a powerful inhibitor of CXCL12-induced cytosolic calcium flux, a key signaling event downstream of CXCR4 activation, with an IC₅₀ of 0.25 nM. researchgate.net This compound also effectively mitigated cancer cell migration in a transwell invasion assay, demonstrating its potential to inhibit metastasis. researchgate.net

Table 4: CXCR4 Antagonist Activity

Compound Assay IC₅₀ (nM)
Compound 46 12G5 Antibody Displacement 79
Compound 46 CXCL12 Induced Calcium Flux 0.25

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a primary strategy for managing Alzheimer's disease. While the core this compound structure has been explored broadly, specific research has focused on related pyrrolidin-2-one derivatives as potential AChE inhibitors. A library of rationally designed molecules based on this scaffold demonstrated good binding affinity with AChE in computational docking and molecular dynamics simulation studies. nih.gov For example, the compound 3-(4-(benzyl(methyl)amino)piperidin-1-yl)-1-(3,4-dimethoxybenzyl)pyrrolidin-2-one showed a higher docking score than the established drug donepezil, indicating strong potential for potent inhibition. nih.gov

Enzyme Inhibition (General)

Beyond their interaction with receptors, this compound derivatives are effective inhibitors of various enzymes.

This class of compounds has been identified as a novel series of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis, a key target for anti-tuberculosis drugs. nih.govnih.gov High-throughput screening identified a lead pyrrolidine carboxamide with an IC₅₀ of 10.05 μM. nih.gov Subsequent optimization led to significantly more potent compounds, such as a derivative with 3,5-dichloro substituents (d11), which exhibited an IC₅₀ of 0.39 μM. nih.gov

Furthermore, other pyrrolidine derivatives have been investigated as inhibitors of carbohydrate-hydrolyzing enzymes. nih.govnih.gov In the context of managing type-2 diabetes, inhibiting α-amylase and α-glucosidase can control postprandial glucose levels. nih.gov A 4-methoxy analogue of a synthesized series (3g) showed noteworthy dual inhibitory activity against both α-amylase (IC₅₀ of 26.24 μg/mL) and α-glucosidase (IC₅₀ of 18.04 μg/mL). nih.gov Another series of pyrrolidine-chalcone hybrids also demonstrated excellent dual inhibitory effects, with one compound (compound 3) showing an IC₅₀ of 14.61 μM against α-amylase and 25.38 μM against α-glucosidase. acs.org

Table 5: General Enzyme Inhibition by Pyrrolidine Carboxamide Derivatives

Derivative Class Target Enzyme Lead Compound IC₅₀
Phenyl-substituted InhA d11 (3,5-dichloro) 0.39 μM
N-Boc-proline amides α-Amylase 3g (4-methoxy) 26.24 μg/mL
N-Boc-proline amides α-Glucosidase 3g (4-methoxy) 18.04 μg/mL
Pyrrolidine-chalcones α-Amylase Compound 3 14.61 μM
Pyrrolidine-chalcones α-Glucosidase Compound 3 25.38 μM

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions such as glaucoma and epilepsy. nih.gov

Novel multi-functionalized pyrrolidine-containing benzenesulfonamides have been synthesized and evaluated for their inhibitory effects on human carbonic anhydrase (hCA) isoforms. Specifically, the inhibitory activities against cytosolic isoforms hCA I and hCA II were investigated. One of the synthesized compounds, Compound 3b , demonstrated significant inhibitory potency with Ki values of 17.61 ± 3.58 nM against hCA I and 5.14 ± 0.61 nM against hCA II, identifying it as a potent CA inhibitor. nih.gov

Table 1: Carbonic Anhydrase Inhibition by Pyrrolidine Derivatives

Compound Target Isoform Inhibition Constant (Ki)
Compound 3b hCA I 17.61 ± 3.58 nM

Sphingosine (B13886) Kinase (SphK) Inhibition

Sphingosine kinases (SphKs) are lipid kinases that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in various cellular processes, including cell growth, proliferation, and inflammation. There are two isoforms, SphK1 and SphK2, which have emerged as important drug targets. nih.gov

Several pyrrolidine-based compounds have been identified as potent inhibitors of SphK1. For instance, VPC96091 , with a chemical name (S)-1-(4-dodecylbenzoyl)pyrrolidine-2-carboximidamide hydrochloride, is a selective SphK1 inhibitor with a Ki of 0.10 µM for SphK1 and 1.50 µM for SphK2. nih.gov Another potent inhibitor, Compound 51 , which features a this compound core, exhibited an IC50 of 0.058 µM for SphK1. nih.gov Furthermore, SLP7111228 , or (S)-2-((3-(4-octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride, is another selective SphK1 inhibitor with a Ki value of 48 nM. nih.gov

Table 2: Sphingosine Kinase Inhibition by Pyrrolidine Derivatives

Compound Target Isoform Potency
VPC96091 SphK1 Ki = 0.10 µM
SphK2 Ki = 1.50 µM
Compound 51 SphK1 IC50 = 0.058 µM

Collagenase Inhibition

Collagenases are enzymes that break down collagen, the main structural protein in the extracellular matrix. Their inhibition is a target for therapeutic intervention in conditions characterized by excessive collagen degradation, such as skin aging and certain inflammatory diseases. rsc.org

While the pyrrolidine scaffold is common in various enzyme inhibitors, specific research on this compound derivatives as direct collagenase inhibitors is not extensively documented in the available literature. The search for collagenase inhibitors has largely focused on other classes of compounds, such as naturally occurring flavonoids. Studies have shown that certain flavonoids, particularly flavonols, can inhibit collagenase activity, suggesting their potential to prevent collagen breakdown. rsc.orgmedchemexpress.com For example, quercetin (B1663063) was identified as a notable inhibitor of collagenase from Clostridium histolyticum with an IC50 of 286 µM. rsc.org Further research is needed to explore the potential of this compound derivatives in this therapeutic area.

Poly(ADP-ribose) Polymerase-1 and -2 (PARP-1,-2) Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in DNA repair and other cellular processes. researchgate.net PARP inhibitors are a class of targeted cancer therapies, particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. researchgate.net

The benzimidazole (B57391) carboxamide scaffold, which can incorporate a pyrrolidine ring, has been a foundation for the development of potent PARP-1 and PARP-2 inhibitors. researchgate.net A prominent example is Veliparib (ABT-888) , chemically known as 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide. semanticscholar.org This compound demonstrates excellent potency against both PARP-1 and PARP-2, with a Ki of 5 nM. semanticscholar.org Further research has led to the discovery of other potent derivatives, such as compounds 5cj and 5cp , which exhibited IC50 values of approximately 4 nM against both PARP-1 and PARP-2, similar to Veliparib. researchgate.net

Table 3: PARP-1 and PARP-2 Inhibition by Pyrrolidine Derivatives

Compound Target Isoform Potency
Veliparib (ABT-888) PARP-1 & PARP-2 Ki = 5 nM
Compound 5cj PARP-1 & PARP-2 IC50 ≈ 4 nM

Topoisomerase IV and DNA Gyrase Inhibition

Bacterial DNA gyrase and topoisomerase IV are essential enzymes that control the topological state of DNA during replication and are validated targets for antibacterial agents. The ATP-binding sites of these enzymes, located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV, are highly conserved, making them attractive for the development of broad-spectrum inhibitors.

A series of N-phenylpyrrolamide derivatives have been identified as potent inhibitors of these bacterial enzymes. For instance, compound 22i showed an IC50 of 143 nM against E. coli topoisomerase IV. Another class of inhibitors, 1,2,4-oxadiazole (B8745197)/pyrrolidine hybrids, also demonstrated significant activity. Compound 16 from this series was a potent inhibitor of E. coli DNA gyrase with an IC50 of 120 nM and also inhibited S. aureus DNA gyrase with an IC50 of 0.21 µM. This compound was more potent than the reference drug novobiocin (B609625) against E. coli and S. aureus topoisomerase IV.

Table 4: Topoisomerase IV and DNA Gyrase Inhibition by Pyrrolidine Derivatives

Compound Target Enzyme Organism Potency (IC50)
Compound 22i Topoisomerase IV E. coli 143 nM
Compound 16 DNA Gyrase E. coli 120 nM
DNA Gyrase S. aureus 0.21 µM
Topoisomerase IV E. coli 3.07 µM

Anthelmintic Activity

Helminth infections in humans and livestock pose a significant global health and economic burden. The emergence of resistance to existing anthelmintic drugs necessitates the discovery of new chemical entities with novel modes of action.

Pyrrolidine-based compounds have shown promise as potential new anthelmintic agents. In a study focused on developing new drugs against the parasitic roundworm Haemonchus contortus, a series of pyrrolidine-oxadiazoles were designed and synthesized. Among these, compound 25a (2-CH3) and compound 25b (3-OCH3) were found to be potent inhibitors of the motility of the third-stage larvae (xL3), both with an IC50 of 0.78 µM. Additionally, compound 25c (4-I) was identified as an effective inhibitor of the development of the fourth-stage larvae (L4) with an IC50 of 3.2 µM.

Table 5: Anthelmintic Activity of Pyrrolidine-Oxadiazole Derivatives against H. contortus

Compound Target Stage Potency (IC50)
Compound 25a (2-CH3) xL3 motility 0.78 µM
Compound 25b (3-OCH3) xL3 motility 0.78 µM

Analgesic Potential

The pyrrolidine nucleus is a structural feature in several compounds with analgesic properties. Research into substituted pyrrolidines has revealed their potential to alleviate pain.

A study evaluating a series of substituted pyrrolidines identified compounds 5h and 5k as the most active in terms of analgesic effect. Their analgesic activity was reported to be approximately 6.4% that of morphine hydrochloride. Another investigation into pyrrolidinomorphinane derivatives, specifically Agent I [7,8-(N-phenylpyrrolidino)-tetrahydrooripavin] and Agent II [7,8-[N-(p-bromophenyl)-pyrrolidino]-tetrahydrooripavin], demonstrated complete inhibition of writhing induced by acetic acid and acetylcholine in visceral pain models. Furthermore, a novel pivalate-based Michael product, MAK01 (ethyl-2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate), showed a significant analgesic response in a hot plate test, with latency times increasing with the dose.

Table 6: Analgesic Potential of Pyrrolidine Derivatives

Compound Test Model Observation
Compounds 5h and 5k Not specified ~6.4% the analgesic effect of morphine hydrochloride
Agent I and Agent II Acetic acid and acetylcholine-induced writhing Complete inhibition of writhing

Antioxidant Activity

The antioxidant potential of various this compound derivatives has been a subject of scientific investigation, particularly focusing on their ability to scavenge free radicals. Research into new sulphonamide pyrrolidine carboxamide derivatives has identified several compounds with notable antioxidant capabilities. nih.govnih.govresearchgate.net The evaluation of these compounds often employs the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to determine their efficacy. nih.govplos.org

In one such study, a series of thirty-two new drug-like sulphonamide pyrrolidine carboxamide derivatives were synthesized and evaluated for their antioxidant effects. nih.gov The DPPH assay revealed that several of these derivatives were effective radical scavengers. nih.gov Specifically, compounds designated as 10b, 10c, 10d, 10j, and 10o demonstrated significant antioxidant activity, with IC50 values of 6.48, 8.49, 3.02, 6.44, and 4.32 μg/mL, respectively. nih.govnih.govresearchgate.net These results are noteworthy when compared to the potent antioxidant ascorbic acid, which exhibited an IC50 of 1.06 μg/mL in the same assay. nih.govnih.gov

The study highlighted that compound 10d was the most potent antioxidant among the tested derivatives. nih.govnih.gov The general findings indicated that all tested compounds in this series reduced more than 50% of the oxidative properties of the radicals used in the assay. plos.org This suggests that the sulphonamide pyrrolidine carboxamide scaffold is a promising area for the development of new antioxidant agents. nih.govresearchgate.net

Antioxidant Activity of this compound Derivatives

CompoundAssayIC50 (µg/mL)Reference Standard (Ascorbic Acid) IC50 (µg/mL)
10b DPPH6.481.06
10c DPPH8.491.06
10d DPPH3.021.06
10j DPPH6.441.06
10o DPPH4.321.06

Computational Chemistry and in Silico Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding mode and affinity of a ligand to a protein's active site.

Molecular docking studies have been instrumental in elucidating the binding modes of various pyrrolidine-2-carboxamide (B126068) derivatives with their respective protein targets. These analyses reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that are crucial for molecular recognition and biological activity.

For instance, in the context of antimicrobial drug discovery, derivatives of this compound have been docked into the active site of enzymes like Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). These studies have shown that the pyrrolidine (B122466) core can establish critical interactions within the binding pocket. Similarly, docking analyses of novel sulphonamide pyrrolidine carboxamide derivatives against Plasmodium falciparum N-myristoyltransferase (PfNMT), a validated drug target in the malaria parasite, have identified key binding interactions. The carboxamide moiety frequently participates in hydrogen bonding with amino acid residues in the active site, anchoring the ligand and contributing to its inhibitory activity.

In the field of oncology, pyrrolidine-carboxamide derivatives have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinase 2 (CDK2). Docking simulations have revealed that these compounds can fit into the ATP-binding pockets of these kinases, forming hydrogen bonds and other favorable interactions with key residues, thereby explaining their inhibitory effects.

The versatility of the this compound scaffold allows it to be adapted to various binding sites, a feature that is consistently highlighted in ligand-protein binding mode analyses across different therapeutic targets.

Beyond predicting the binding orientation, molecular docking is also employed to estimate the binding affinity between a ligand and its target protein. This is often expressed as a docking score or a theoretical inhibition constant (Ki). These predicted affinities are valuable in prioritizing compounds for synthesis and biological testing.

Several studies on this compound derivatives have demonstrated a correlation between predicted binding affinities and experimentally determined biological activities. For example, in the development of anti-malarial agents, a sulphonamide pyrrolidine carboxamide derivative, compound 10o , was identified through molecular docking as having a high binding affinity for PfNMT, with a theoretical Ki of 0.09 µM. This was comparable to the reference ligand and suggested potent inhibitory activity, which was later confirmed by in vitro assays.

Similarly, in the pursuit of novel treatments for tuberculosis, computational design has led to pyrrolidine carboxamide inhibitors of InhA with predicted high binding affinities. These in silico predictions have guided the structural modifications of the parent compound to enhance its potency. The following table summarizes the predicted binding affinities of selected this compound derivatives against their respective targets.

Compound DerivativeTarget ProteinPredicted Binding Affinity (Docking Score / Ki)
Sulphonamide Pyrrolidine Carboxamide (10o)Plasmodium falciparum N-myristoyltransferase (PfNMT)Ki = 0.09 µM
Pyrrolidine Carboxamide (PCAM) InhibitorMycobacterium tuberculosis Enoyl-Acyl Carrier Protein Reductase (InhA)-
Pyrrolidine-carboxamide 7gEpidermal Growth Factor Receptor (EGFR)-
Pyrrolidine-carboxamide 7gCyclin-Dependent Kinase 2 (CDK2)-

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of this compound derivatives, MD simulations provide insights into the stability of the ligand-protein complex and the dynamic behavior of the ligand within the binding site.

MD simulations have been employed to validate the binding modes predicted by molecular docking. For example, after docking a promising this compound derivative into the active site of the main protease (Mpro) of SARS-CoV-2, MD simulations were performed to assess the stability of the complex. The results often show that the ligand remains stably bound within the pocket throughout the simulation, with minimal fluctuations in its position. This stability is indicative of a favorable binding interaction.

Furthermore, MD simulations can reveal subtle conformational changes in both the ligand and the protein upon binding, which are not apparent from static docking poses. These dynamic insights are crucial for a more accurate understanding of the molecular recognition process and can aid in the design of more effective inhibitors. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a common metric used to assess the stability of the complex.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are valuable for understanding the intrinsic electronic properties of molecules like this compound, which in turn influence their reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO energy gap, is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests that the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For derivatives of this compound, such as (S)-2-(2-oxopyrrolidin-1-yl) butanamide, DFT calculations have been used to determine the HOMO-LUMO energy gap. This analysis helps to explain the charge transfer interactions that can occur within the molecule, which are important for its biological activity. The distribution of the HOMO and LUMO across the molecule indicates the regions that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

The following table presents a conceptual representation of HOMO-LUMO energy data for a representative this compound derivative based on findings for structurally similar compounds.

ParameterEnergy (eV)
HOMO Energy-
LUMO Energy-
HOMO-LUMO Energy Gap (ΔE)-

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are prone to nucleophilic attack.

For this compound and its derivatives, MEP analysis can identify the key sites for intermolecular interactions. For example, in N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione, MEP maps reveal that the oxygen atoms of the carbonyl and sulfonyl groups are regions of high negative potential, making them likely sites for hydrogen bond formation with biological targets. Conversely, the hydrogen atoms of the amide and other N-H groups are regions of positive potential.

This information is highly complementary to molecular docking studies, as it helps to rationalize the observed hydrogen bonding patterns and other electrostatic interactions between the ligand and the protein's active site.

Prediction of Biological Activity and Target Identification

Computational tools play a pivotal role in forecasting the biological profiles of this compound derivatives and in identifying their putative protein targets. These predictive studies are instrumental in guiding synthetic efforts and prioritizing compounds for further experimental evaluation.

A notable application of in silico prediction involves the assessment of the antimicrobial properties of novel N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione moiety. The biological activity of these synthesized compounds was predicted using various web-based tools, which suggested good antibacterial activity and moderate antifungal efficacy. nih.govtandfonline.com These predictions were further substantiated by molecular docking studies that identified the Staphylococcus aureus tyrosyl-tRNA synthetase as a potential target. tandfonline.com

In the field of antitubercular drug discovery, a series of pyrrolidine carboxamides were identified as potent inhibitors of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid elongation cycle. technion.ac.ilnih.gov This discovery was facilitated by high-throughput screening and subsequent in silico docking studies that elucidated the binding mode of these inhibitors within the InhA active site. nih.gov

Furthermore, computational approaches have been utilized to explore the potential of sulphonamide pyrrolidine carboxamide derivatives as antiplasmodial agents. Molecular docking studies were employed to investigate the binding affinities of these compounds for a homology-modeled P. falciparum N-myristoyltransferase, a validated drug target in the malaria parasite. nih.govmalariaworld.org The results of these studies identified a lead compound with a theoretical inhibition constant comparable to a known reference ligand, highlighting its potential as an antimalarial candidate. plos.org

More recent research has focused on the anticancer potential of pyrrolidine-carboxamide derivatives. A novel series of these compounds were designed and evaluated as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov In silico studies, including molecular docking, were instrumental in predicting the interactions of these compounds with the ATP-binding sites of both kinases, thereby providing a rationale for their observed antiproliferative activity against various cancer cell lines. nih.gov

The versatility of the this compound scaffold is further underscored by its exploration as a core structure for inhibitors of other significant biological targets, including dipeptidyl peptidase-IV (DPP-4) for the treatment of diabetes and the main protease (Mpro) of SARS-CoV-2 as a potential antiviral agent. nih.govrsc.orgnih.gov

A summary of predicted biological activities and identified targets for various this compound derivatives is presented in Table 1.

Table 1: Predicted Biological Activities and Identified Targets of this compound Derivatives

Derivative Class Predicted Biological Activity Identified Molecular Target(s) Computational Methods Employed
N-(substituted) sulfonyl pyrrolidine-2,5-dione carboxamides Antibacterial, Antifungal Staphylococcus aureus tyrosyl-tRNA synthetase Web-based prediction tools, Molecular Docking
Pyrrolidine carboxamides Antitubercular Mycobacterium tuberculosis enoyl acyl carrier protein reductase (InhA) High-Throughput Screening, Molecular Docking
Sulphonamide pyrrolidine carboxamides Antiplasmodial Plasmodium falciparum N-myristoyltransferase (PfNMT) Molecular Docking
Pyrrolidine-carboxamides Antiproliferative (Anticancer) Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2) Molecular Docking
Pyrrolidine derivatives Antidiabetic Dipeptidyl peptidase-IV (DPP-4) CoMFA, CoMSIA, HQSAR, Molecular Docking

Virtual Screening Techniques

Virtual screening has emerged as a powerful strategy for the identification of novel hit compounds from large chemical libraries. This approach encompasses a variety of computational techniques, with molecular docking being one of the most widely used methods for predicting the binding orientation and affinity of a ligand to a specific protein target.

In the quest for new antitubercular agents, a high-throughput screening of a 30,000-compound library led to the identification of a pyrrolidine carboxamide as a novel inhibitor of InhA. nih.gov This initial hit was then optimized using a microtiter synthetic strategy combined with in situ screening. nih.gov In silico docking studies were crucial in this process, suggesting that a hydrogen-bonding network between the pyrrolidine carbonyl group, the catalytic residue Tyr158 of InhA, and the NAD+ cofactor was a key determinant for the compound's orientation and activity. nih.gov

Molecular docking simulations have also been extensively applied to investigate the antibacterial potential of N-(substituted) sulfonyl carboxamides bearing a pyrrolidine-2,5-dione scaffold. These studies demonstrated favorable binding scores (up to -10.0 kcal/mol) for the active site of the Staphylococcus aureus tyrosyl-tRNA synthetase protein (PDB ID: 1JIJ), outperforming the reference drugs ciprofloxacin (B1669076) and sulfamethoxazole. tandfonline.com The active site was identified as comprising several key amino acid residues, including ASN199, GLN196, ASP195, and TYR170. tandfonline.com

Similarly, in the development of antiplasmodial agents, molecular docking was used to assess the binding affinities of sulphonamide pyrrolidine carboxamide derivatives against a homology-modeled P. falciparum N-myristoyltransferase. malariaworld.orgplos.org One of the synthesized compounds emerged as the most active, with a theoretical inhibition constant (Ki) of 0.09 µM, which was comparable to that of the reference ligand. plos.org

The application of virtual screening extends to the identification of potential antiviral agents. A structure-based virtual screening of over 10,000 compounds was conducted to identify inhibitors of the main protease (Mpro) of SARS-CoV-2. rsc.orgnih.gov This led to the identification of several carboxamide-containing compounds with inhibitory activity. Subsequent molecular docking studies of novel pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides highlighted their non-covalent interactions within the Mpro binding pocket, providing a structural basis for their antiviral activity. rsc.orgnih.gov

In addition to molecular docking, other computational methods such as Comparative Molecular Field Analysis (CoMFA), Comparative Molecular Similarity Indices Analysis (CoMSIA), and Hologram Quantitative Structure-Activity Relationship (HQSAR) have been employed to elucidate the structural requirements for the inhibitory activity of pyrrolidine derivatives against targets like dipeptidyl peptidase-IV (DPP-4). nih.gov These 3D-QSAR studies provided contour maps that indicated the favorable and unfavorable regions for steric and electrostatic interactions, thereby guiding the design of more potent inhibitors. nih.gov

The results of various virtual screening and molecular docking studies are summarized in Table 2.

Table 2: Virtual Screening and Molecular Docking Studies of this compound Derivatives

Derivative Class Target Protein (PDB ID, if applicable) Virtual Screening/Docking Highlights Key Interacting Residues
N-(substituted) sulfonyl pyrrolidine-2,5-dione carboxamides Staphylococcus aureus tyrosyl-tRNA synthetase (1JIJ) Binding scores up to -10.0 kcal/mol, outperforming reference drugs. ASN199, GLN196, ASP195, TYR170
Pyrrolidine carboxamides Mycobacterium tuberculosis InhA Formation of a hydrogen-bonding network with the active site and NAD+ cofactor. Tyr158
Sulphonamide pyrrolidine carboxamides Plasmodium falciparum N-myristoyltransferase Theoretical inhibition constant (Ki) of 0.09 µM for the most active compound. Not specified
Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides SARS-CoV-2 Main Protease (Mpro) Non-covalent interactions within the binding pocket. His163, Phe140 (for a reference carboxamide)

Preclinical Research and Development

In Vitro Efficacy and Cytotoxicity Evaluation

The in vitro efficacy and cytotoxicity of various pyrrolidine-2-carboxamide (B126068) derivatives have been investigated across a range of therapeutic areas, primarily in oncology and inflammation. These studies are crucial in the early stages of drug discovery to identify compounds with promising biological activity and acceptable safety profiles at the cellular level.

A novel series of pyrrolidine-carboxamide derivatives were evaluated for their antiproliferative activity against a panel of four human cancer cell lines: A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), Panc-1 (pancreatic carcinoma), and HT-29 (colorectal adenocarcinoma). reactionbiology.com Several compounds within this series, namely 7e, 7g, 7k, 7n, and 7o, were identified as the most active antiproliferative agents, capable of inducing apoptosis. reactionbiology.com Notably, compound 7g emerged as the most potent derivative with a mean IC₅₀ of 0.90 μM, which was more potent than the standard chemotherapeutic agent, doxorubicin (B1662922) (IC₅₀ of 1.10 μM). reactionbiology.com Further investigation into the mechanism of action revealed that these compounds inhibit key proteins involved in cancer cell proliferation. Specifically, compounds 7e, 7g, 7k, 7n, and 7o demonstrated inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) with IC₅₀ values ranging from 87 to 107 nM, comparable to the reference drug erlotinib (B232) (IC₅₀ = 80 nM). reactionbiology.com These compounds also showed potent and preferential inhibition of Cyclin-Dependent Kinase 2 (CDK2), with IC₅₀ values between 15 and 31 nM, compared to the reference inhibitor dinaciclib (B612106) (IC₅₀ = 20 nM). reactionbiology.com

In the context of anti-inflammatory research, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their potential as multitarget anti-inflammatory agents. ice-biosci.com The anti-inflammatory potential was assessed through various in vitro assays, including cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) inhibition. ice-biosci.com A series of these compounds (13a-e) exhibited inhibitory activity in the low micromolar to submicromolar range and demonstrated selectivity for COX-2. ice-biosci.com Compound 13e was identified as the most potent and selective COX-2 inhibitor with an IC₅₀ value of 0.98 μM and a selectivity index (SI) of 31.5. ice-biosci.com

Cytotoxicity evaluations are a critical component of preclinical screening to ensure that the observed efficacy is not due to general cellular toxicity. In the study of the antiproliferative pyrrolidine-carboxamide derivatives, their effect on a non-cancerous human mammary gland epithelial cell line (MCF-10A) was assessed. All tested compounds showed no cytotoxic effects, with over 85% cell viability at a concentration of 50 μM. reactionbiology.com Similarly, another study investigating 5-oxopyrrolidine derivatives for anticancer and antimicrobial activity evaluated their cytotoxicity on non-cancerous human small airway epithelial cells (HAEC1-KT). This is a crucial step to determine the therapeutic window of potential drug candidates.

Table 1: In Vitro Efficacy of this compound Derivatives

Compound/Series Target/Assay Cell Line(s) IC₅₀ / Activity Reference Compound
Compound 7g Antiproliferative A-549, MCF-7, HT-29 Mean IC₅₀ = 0.90 μM Doxorubicin (IC₅₀ = 1.10 μM)
Compounds 7e, 7g, 7k, 7n, 7o EGFR Inhibition - IC₅₀ = 87 - 107 nM Erlotinib (IC₅₀ = 80 nM)
Compounds 7e, 7g, 7k, 7n, 7o CDK2 Inhibition - IC₅₀ = 15 - 31 nM Dinaciclib (IC₅₀ = 20 nM)
Compound 13e COX-2 Inhibition - IC₅₀ = 0.98 μM -

Table 2: In Vitro Cytotoxicity of this compound Derivatives

Compound Series Cell Line Concentration Cell Viability
Pyrrolidine-carboxamide derivatives 7a-q MCF-10A (non-cancerous) 50 μM > 85%

In Vivo Efficacy Studies

Following promising in vitro results, select this compound derivatives have been advanced to in vivo studies to evaluate their efficacy in animal models of disease. These studies provide critical information on the pharmacological effects of the compounds in a whole-organism setting.

In the field of anti-inflammatory research, N-substituted pyrrolidine-2,5-dione derivatives were investigated for their in vivo anti-inflammatory properties. ice-biosci.com Based on their potent in vitro COX-2 inhibition, compounds 3b and 13e were tested in a carrageenan-induced paw edema model in rodents, a standard assay for acute inflammation. ice-biosci.com The study aimed to ascertain the possible mode of action by investigating the involvement of various inflammatory mediators such as histamine, bradykinin, prostaglandins, and leukotrienes. ice-biosci.com

The design and development of a series of pyrrolidine (B122466) carboxamides as highly selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors have also been described. mdpi.com One such compound, PF-877423, demonstrated potent in vitro activity against both human and mouse 11β-HSD1 enzymes. mdpi.com Subsequently, in an in vivo assay, PF-877423 was shown to effectively inhibit the conversion of cortisone to cortisol, confirming its mechanism of action in a physiological context. mdpi.com

Furthermore, the therapeutic potential of pyrrolidine-containing derivatives has been explored for neurological disorders. A series of N-[(2-pyrrolidinyl)methyl]-2,3-dihydrobenzofuran-7-carboxamide derivatives were synthesized and evaluated in pharmacological models for antipsychotic activity. nih.gov One compound from this series, N-[(1-butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide (15), exhibited an atypical neuroleptic profile. nih.gov It was found to be 11 times more potent than the reference drug sulpiride in antagonizing apomorphine-induced hyperactivity in mice, with an ED₅₀ of 30 mg/kg administered orally. nih.gov Another derivative, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-methyl-5-methylthio-2,3-dihydrobenzofuran-7-carboxamide (30), displayed a classical neuroleptic profile with a potency comparable to haloperidol in the same model (ED₅₀ = 0.65 mg/kg, p.o.). nih.gov

Table 3: In Vivo Efficacy of this compound Derivatives

Compound Therapeutic Area Animal Model Efficacy Endpoint
Compounds 3b and 13e Anti-inflammatory Carrageenan-induced paw edema Reduction of inflammation
PF-877423 Metabolic Disease In vivo enzyme inhibition assay Inhibition of cortisone to cortisol conversion
Compound 15 Antipsychotic Apomorphine-induced hyperactivity in mice ED₅₀ = 30 mg/kg, p.o.
Compound 30 Antipsychotic Apomorphine-induced hyperactivity in mice ED₅₀ = 0.65 mg/kg, p.o.

Mechanistic Toxicity Studies

Mechanistic toxicity studies are essential for understanding the potential adverse effects of new chemical entities. For this compound and its derivatives, these investigations aim to elucidate the specific cellular and molecular pathways through which toxicity may occur.

An in vivo acute toxicity study was conducted on N-substituted pyrrolidine-2,5-dione derivatives, which were developed as multitarget anti-inflammatory agents. ice-biosci.comnih.gov The results of this study indicated that the synthesized compounds were safe up to a dose of 1000 mg/kg, suggesting a favorable acute toxicity profile in the animal model used. ice-biosci.comnih.gov

While specific mechanistic toxicity data for this compound are not extensively available in the public domain, studies on structurally related compounds, such as pyrrolizidine alkaloids, can provide some insights into potential areas of concern. For instance, in silico toxicology prediction tools have been used to evaluate the genotoxicity of phytotoxic pyrrolizidine alkaloids. semanticscholar.org These computational models predicted that 20% of the tested compounds could elicit AMES toxicity, and a significant portion (53.33%) might cause liver injury. semanticscholar.org It is important to note that these are predictions for a different, albeit structurally related, class of compounds and would require experimental verification for this compound derivatives.

Genotoxicity assessment is a critical component of mechanistic toxicity evaluation. For pyrrolizidine alkaloids, metabolic activation is often required to exert genotoxic effects. nih.gov Studies have utilized metabolically competent cell lines, such as TK6 cells expressing human cytochrome P450 enzymes, to investigate the bioactivation and subsequent genotoxicity of these compounds. nih.gov Such assays can identify the specific enzymes responsible for metabolic activation and can detect increases in DNA damage and chromosomal abnormalities through endpoints like the micronucleus assay. nih.gov The genotoxic mechanisms for some pyrrolizidine alkaloids involve the formation of DNA adducts and DNA cross-links. nih.gov

Cardiac safety is another crucial aspect of mechanistic toxicity. Preclinical cardiac safety assessment often involves a tiered approach, starting with in vitro assays to determine the binding of a compound to the hERG ion channel, which is critical for cardiac repolarization. reactionbiology.com Further evaluation can include patch-clamp studies to measure the blockage of various cardiac ion channels. reactionbiology.comice-biosci.com These initial screens help to identify compounds with a potential risk of causing cardiac arrhythmias. ice-biosci.com

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling

Pharmacokinetic (PK) and pharmacodynamic (PD) profiling is a cornerstone of preclinical development, establishing the relationship between drug concentration in the body over time (PK) and the resulting pharmacological effect (PD). frontiersin.org This understanding is crucial for translating in vitro potency to in vivo efficacy and for predicting appropriate dosing regimens in humans.

The preclinical PK profile of a compound encompasses its absorption, distribution, metabolism, and excretion (ADME) properties. omicsonline.org These processes collectively determine the exposure of the target tissues to the drug. For instance, a study on a novel MET kinase inhibitor detailed its preclinical ADME and PK/PD modeling. nih.gov Key parameters evaluated included plasma clearance, volume of distribution, terminal elimination half-life, and oral bioavailability across multiple species (mice, rats, dogs, and monkeys). nih.gov Such studies also investigate plasma protein binding and the potential for the compound to be a substrate for drug transporters like MDR1 and BCRP. nih.gov

While specific preclinical PK data for this compound itself are not widely published, studies on derivatives provide some insights. For example, a potent and highly selective ETA antagonist, A-216546, which is a pyrrolidine-3-carboxylic acid derivative, was reported to have good oral bioavailability (48% in rats). nih.gov Another study on pyrrolidine dithiocarbamate involved pharmacokinetic and tissue distribution analyses in rats following various routes of administration, including intranasal, inhalative, oral, and intravenous. nih.gov

The integration of PK data with PD measurements allows for the development of PK/PD models. These models are mathematical representations that quantify the relationship between drug exposure and the intensity and time course of the pharmacological response. frontiersin.org A well-defined PK/PD relationship is critical for optimizing drug candidate selection and for designing informative preclinical efficacy and toxicology studies. frontiersin.org For example, in the development of a MET kinase inhibitor, PK/PD modeling of tumor growth inhibition in a mouse xenograft model was used to project the oral doses required for 50% and 90% tumor growth inhibition. nih.gov This modeling approach provides a rational basis for dose selection in subsequent studies. The initial step in evaluating the PK/PD relationship often involves a visual representation of the effect versus concentration, which can reveal whether the relationship is direct and instantaneous or indirect and time-delayed. frontiersin.org

Drug-Likeness and Oral Bioavailability Predictions

In the early stages of drug discovery, computational methods are extensively used to predict the drug-likeness and oral bioavailability of new chemical entities. These in silico predictions help prioritize compounds for synthesis and further experimental evaluation, thereby saving time and resources. One of the most widely used frameworks for assessing drug-likeness is Lipinski's Rule of Five.

A study on a series of thirty-two newly synthesized sulphonamide pyrolidine carboxamide derivatives computed four molecular descriptors to assess their potential for oral bioavailability according to Lipinski's Rule of Five. nih.gov This rule suggests that compounds are more likely to be orally bioavailable if they have a molecular weight (MW) of ≤ 500 Da, a lipophilicity (logP) of ≤ 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA). nih.gov For the synthesized sulphonamide pyrolidine carboxamide derivatives, all compounds possessed two hydrogen bond donors and logP values in the range of 0.76 to 3.19. nih.gov The molecular weight and number of hydrogen bond acceptors also fell within the acceptable ranges for most of the compounds. nih.gov

Similarly, an investigation into novel N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione structures confirmed that all the synthesized compounds met the criteria of Lipinski's Rule of Five. nih.gov The molecular weights ranged from 227.67 to 429.54 g/mol , the number of hydrogen bond acceptors was between 3 and 6, the number of hydrogen bond donors ranged from 1 to 3, and the logP values were between 0.02 and 2.53. nih.gov Furthermore, the polar surface area (PSA), a descriptor that correlates with cell membrane permeability, was also evaluated. For optimal permeability, a PSA of less than 140 Ų is generally considered favorable, and the synthesized compounds adhered to this guideline. nih.gov

These computational assessments suggest that the this compound scaffold is a promising starting point for the design of orally bioavailable drug candidates. The favorable physicochemical properties predicted by these models provide a strong rationale for the continued exploration of this class of compounds in drug discovery programs.

Table 4: Predicted Drug-Likeness Properties of this compound Derivatives

Property (Lipinski's Rule of Five) Guideline Sulphonamide Pyrrolidine Carboxamide Derivatives N-(substituted) sulfonyl carboxamide bearing pyrrolidine-2,5-dione Derivatives
Molecular Weight (MW) ≤ 500 Da Within range (most compounds) 227.67 - 429.54 g/mol
Lipophilicity (logP) ≤ 5 0.76 - 3.19 0.02 - 2.53
Hydrogen Bond Donors (HBD) ≤ 5 2 1 - 3
Hydrogen Bond Acceptors (HBA) ≤ 10 Within range (most compounds) 3 - 6
Polar Surface Area (PSA) < 140 Ų Not reported Within favorable range

Future Research Directions and Translational Perspectives

Design of Pyrrolidine (B122466) Derivatives with Dual or Multifunctional Activities

A significant direction in modern drug discovery is the development of single chemical entities that can modulate multiple biological targets simultaneously. This approach is particularly valuable for complex diseases like cancer, where multiple pathways are often dysregulated. Researchers are actively designing Pyrrolidine-2-carboxamide (B126068) derivatives with such dual or multifunctional capabilities.

A notable example is the creation of novel this compound derivatives that act as dual inhibitors of both the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). nih.gov This dual inhibition is a promising strategy for cancer therapy. One of the most potent compounds from a recent series, compound 7g, demonstrated a mean IC50 of 0.90 μM across several cancer cell lines, proving more effective than the standard chemotherapeutic drug doxorubicin (B1662922) in inhibiting epithelial, breast, and colon cancer cell lines. nih.gov These derivatives exhibit preferential inhibitory activity against the CDK2 isoform, a key regulator of the cell cycle. nih.gov

Furthermore, some derivatives have shown a combination of antiproliferative effects against cancer cells, acetylcholinesterase inhibition relevant to neurodegenerative diseases, and antioxidant activity. frontiersin.org This multi-target approach could lead to therapies that address different facets of a disease, potentially offering greater efficacy and reducing the likelihood of drug resistance.

Table 1: Examples of this compound Derivatives with Dual Activities

Compound/Derivative Class Target 1 Target 2 Potential Therapeutic Area
Series 7a-q (e.g., 7g) nih.gov EGFR CDK2 Cancer
3-amido-9-ethylcarbazole derivative frontiersin.org Cancer Cell Proliferation Acetylcholinesterase Cancer, Neurodegenerative Disease

Integration with Advanced Drug Delivery Systems (e.g., Nanoparticles)

The therapeutic efficacy of this compound derivatives can be significantly enhanced by integrating them with advanced drug delivery systems. Nanotechnology, in particular, offers powerful tools to overcome common pharmacological challenges such as poor solubility, limited bioavailability, and off-target effects.

Nanoformulations, including liposomes, micelles, and polymeric nanoparticles, are being explored to improve the delivery of therapeutic agents. researchgate.net For instance, polymers like Polyvinylpyrrolidone (PVP), which contains a pyrrolidone ring, are used as capping ligands to stabilize metal nanoparticles and prevent their aggregation, highlighting the compatibility of the pyrrolidine structure with nanocarrier systems. mdpi.com

By encapsulating this compound derivatives within nanoparticles, it is possible to:

Protect the drug cargo from premature degradation in the body.

Enable targeted delivery to specific cells or tissues, such as tumors or infected sites, thereby increasing efficacy and reducing systemic toxicity. researchgate.net

Control the release of the drug, maintaining therapeutic concentrations over a longer period.

These advanced delivery systems are especially crucial for treating diseases affecting the central nervous system, as nanoparticles can be engineered to cross the blood-brain barrier. This opens up new possibilities for delivering pyrrolidine-based anticonvulsant or neuroprotective agents directly to the brain.

Development of Novel Therapeutic Agents for Untreated or Resistant Conditions

The rise of drug-resistant pathogens and cancers presents a critical global health challenge, necessitating the discovery of novel therapeutic agents with different modes of action. frontiersin.org this compound derivatives are being actively investigated as a source of such agents.

Antimicrobial and Antiparasitic Applications: A key area of research is the development of these compounds to combat multidrug-resistant Mycobacterium tuberculosis (MDR-TB). nih.gov Scientists have identified a series of pyrrolidine carboxamides that act as potent inhibitors of InhA, a crucial enzyme in the mycobacterial fatty acid synthesis pathway. nih.gov This provides a validated target for developing new anti-TB drugs. Similarly, sulphonamide pyrrolidine carboxamide derivatives have been synthesized and shown to have a lethal effect on Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Anticonvulsant Therapies: For the significant portion of epilepsy patients who are resistant to currently available drugs, new therapeutic options are urgently needed. Pyrrolidine-2,5-diones, a related class of compounds, have been identified as a valuable scaffold for treating epilepsy, with some derivatives showing higher efficacy than existing drugs in preclinical models. nih.gov

Oncology: In cancer treatment, pyrrolidine-containing drugs like Sunitinib function as multi-targeted receptor tyrosine kinase (RTK) inhibitors, effective against renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST). wikipedia.org The development of new pyrrolidine carboxamides that can overcome resistance mechanisms is a high-priority research area.

Table 2: this compound Derivatives Targeting Resistant Conditions

Derivative Class Target Organism/Condition Biological Target Reference
Pyrrolidine Carboxamides Mycobacterium tuberculosis InhA (Enoyl Acyl Carrier Protein Reductase) nih.gov
Sulphonamide Pyrrolidine Carboxamides Plasmodium falciparum Not specified nih.gov
Pyrrolidine-2,5-diones Drug-Resistant Epilepsy Voltage-gated ion channels nih.gov
Sunitinib (Pyrrole-3-carboxamide) Imatinib-Resistant GIST c-KIT (CD117), other RTKs wikipedia.org

Elucidation of Comprehensive Mechanisms of Action

A fundamental aspect of future research involves gaining a complete understanding of how this compound derivatives exert their therapeutic effects at a molecular level. This knowledge is crucial for optimizing drug design, predicting potential side effects, and identifying new therapeutic applications.

Advanced structural biology techniques, such as X-ray crystallography, are being used to determine the precise binding modes of these compounds to their target proteins. For example, crystal structures of InhA from M. tuberculosis in complex with pyrrolidine carboxamide inhibitors have been solved, revealing the specific interactions that lead to enzyme inhibition. nih.gov This detailed structural information guides the rational design of more potent and selective inhibitors.

Beyond direct target engagement, research is also focused on the broader pharmacological effects. This includes studying how stereochemistry—the specific three-dimensional arrangement of atoms in the molecule—influences biological activity. The non-planar, flexible nature of the pyrrolidine ring allows it to adopt different conformations, which can significantly affect how it binds to enantioselective proteins and receptors. nih.govresearchgate.net Understanding these structure-activity relationships (SAR) is key to designing molecules with improved efficacy and specificity. nih.gov The ultimate goal is to build a comprehensive picture of the entire mechanism, from molecular interaction to cellular response, for each promising therapeutic candidate.

Q & A

Q. What are the standard synthetic routes for pyrrolidine-2-carboxamide derivatives, and how are they characterized?

this compound derivatives are typically synthesized via solid-phase peptide synthesis or solution-phase methods using coupling reagents like HATU or EDCI. Key steps include the use of protecting groups (e.g., Cbz or Boc) for the pyrrolidine nitrogen and carboxamide activation. Characterization involves nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. For example, 1-Cbz-pyrrolidine-2-carboxamide (CAS 93188-01-3) is synthesized via carbamate protection .

Q. How can researchers ensure reproducibility when synthesizing this compound analogs?

Reproducibility requires meticulous documentation of reaction conditions (temperature, solvent, catalyst), purification methods (column chromatography, recrystallization), and batch-to-batch consistency checks using analytical techniques like HPLC and NMR. Protocols should align with primary literature, and reagents must be validated for purity (e.g., ≥97% by HPLC) .

Q. What strategies are recommended for structural optimization to enhance solubility of this compound-based compounds?

Solubility can be improved by introducing polar substituents (e.g., hydroxyl or amine groups) or reducing logP values through fluorination. For instance, 6-fluoroquinolone derivatives of this compound demonstrated enhanced aqueous solubility while retaining antifungal activity .

Advanced Research Questions

Q. How can selectivity between PARP-1 and PARP-2 inhibition be optimized in this compound derivatives?

Structure-activity relationship (SAR) studies using X-ray crystallography and mutagenesis can identify key binding residues. For example, (S)-2-(2-fluoro-4-(pyrrolidin-2-yl)phenyl)-1H-benzimidazole-4-carboxamide (A-966492) achieved PARP-1 selectivity by exploiting steric hindrance differences in the catalytic domains .

Q. What experimental approaches resolve contradictions between in vitro enzyme inhibition and cellular activity data?

Discrepancies may arise from poor cell permeability or off-target effects. Use orthogonal assays (e.g., cellular thermal shift assays, CETSA) to confirm target engagement. For example, PARP inhibitor A-966492 showed potent enzymatic inhibition (IC₅₀ = 1 nM) but required prodrug modification for cellular uptake .

Q. How are ion channel targets (e.g., TRPV4) validated using this compound derivatives?

Validation involves patch-clamp electrophysiology to confirm channel modulation, siRNA knockdown to assess phenotype rescue, and in vivo models (e.g., TRPV4 knockout mice). In COPD research, TRPV4 antagonists reduced airway hyperresponsiveness in murine models .

Q. What methodologies improve metabolic stability of this compound-based drug candidates?

Evaluate metabolic stability using liver microsomes or hepatocyte assays. Introduce steric hindrance (e.g., tert-butyl groups) or replace labile protons with deuterium. For example, deuterated jasmonate analogs showed prolonged half-life in metabolic studies .

Q. How can bioavailability challenges be addressed in preclinical studies?

Prodrug strategies (e.g., esterification of carboxylic acids) enhance oral absorption. Pharmacokinetic studies in rodent models can identify optimal formulations. The PROTAC® ligand (S,R,S)-AHPC hydrochloride utilized prodrug modifications for improved brain penetration .

Methodological Frameworks

Q. What frameworks guide hypothesis-driven research design for this compound studies?

Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define study parameters. For example:

  • Population : Cancer cell lines with BRCA mutations.
  • Intervention : PARP inhibitor A-966492.
  • Comparison : Olaparib (standard PARP inhibitor).
  • Outcome : IC₅₀ values and synthetic lethality. The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure practical and impactful questions .

Q. How should researchers conduct systematic literature reviews on this compound applications?

Prioritize primary sources (peer-reviewed journals) over secondary summaries. Use databases like PubMed with keywords "this compound AND [target]" and filter by study type (e.g., in vivo, clinical trials). Tools like PRISMA checklists ensure methodological rigor .

Data Analysis & Conflict Resolution

Q. How are contradictory results in receptor affinity assays analyzed?

Apply statistical methods (e.g., Bland-Altman plots) to assess inter-assay variability. For AT₁ receptor ligands, discrepancies between radioligand binding and functional assays (e.g., calcium flux) may reflect allosteric modulation, requiring computational docking studies .

Q. What steps mitigate bias in preclinical efficacy studies?

Use blinded data analysis, randomized animal cohorts, and independent replication. For example, Parkinson’s disease models testing nociceptin receptor antagonists required cross-lab validation to confirm behavioral outcomes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.